2,2'-Biphenyldicarboxylate
Description
Significance of Carboxylic Acid Ligands in Contemporary Chemistry
Carboxylic acid ligands are of paramount importance in modern coordination chemistry due to their remarkable versatility. researchgate.net The carboxylate group (-COOH) can deprotonate to form a carboxylate anion (-COO⁻), which acts as a versatile binding partner for metal ions. This versatility stems from its ability to adopt various coordination modes, including monodentate, bidentate-chelate, and bridging fashions. researchgate.netwikipedia.org This adaptability allows for the construction of a wide range of coordination complexes with diverse dimensionalities, from simple zero-dimensional metal-carboxylate complexes to one-, two-, and three-dimensional coordination polymers. researchgate.netmdpi.com
The stability of the coordination bonds formed between carboxylate groups and metal ions is another key factor contributing to their widespread use. bldpharm.com This stability is crucial for the formation of robust and porous structures, such as metal-organic frameworks (MOFs). bldpharm.com MOFs constructed from carboxylate-based ligands often exhibit high surface areas, uniform pore sizes, and crystalline structures, making them highly attractive for applications in gas storage, separation, and catalysis. researchgate.netbldpharm.com Furthermore, the interactions involving carboxylic acid ligands are not limited to coordination bonds; non-covalent interactions like hydrogen bonding also play a critical role in stabilizing the resulting supramolecular architectures. mdpi.com
The Unique Architectural Features of the Biphenyl (B1667301) Core in Molecular Design
The biphenyl core, consisting of two phenyl rings linked by a single carbon-carbon bond, provides a rigid and well-defined scaffold in molecular design. tandfonline.com This rigidity is a desirable trait in the construction of materials where predictable and stable structures are required, such as in liquid crystals and coordination polymers. beilstein-journals.orgscirp.org The biphenyl unit can influence the thermal stability and electronic properties of the molecules in which it is incorporated. researchgate.net
A key feature of the biphenyl core is the rotational freedom around the central C-C bond. acs.org The degree of this rotation, defined by the dihedral angle between the two phenyl rings, can be influenced by the presence of substituents on the rings. This conformational flexibility allows for the creation of diverse three-dimensional structures. For instance, in the design of liquid crystals, the biphenyl core contributes to the formation of various mesophases. beilstein-journals.org In the context of coordination polymers, the rotational flexibility of the biphenyl linker can lead to the formation of complex and interpenetrated networks. acs.org Furthermore, the biphenyl structure is a common motif in persistent organic pollutants, a testament to its high stability. nih.gov
Overview of 2,2'-Biphenyldicarboxylate (Diphenic Acid) as a Pivotal Molecular Building Block in Advanced Materials and Systems Research
This compound, or diphenic acid, combines the advantageous features of both a dicarboxylic acid ligand and a biphenyl core within a single molecule. sigmaaldrich.commerckmillipore.com Its chemical formula is 2-(HOOC)C₆H₄C₆H₄-2-(COOH), with a molecular weight of 242.23 g/mol . sigmaaldrich.commerckmillipore.com The two carboxylate groups are positioned on adjacent phenyl rings, in close proximity to the biphenyl linkage. This specific arrangement allows the ligand to adopt various conformations and coordination modes when binding to metal centers. rsc.org
The unique structure of diphenic acid makes it a particularly effective ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netasianpubs.org The torsion angle of the biphenyl unit and the coordination of the carboxylate groups can be tailored to generate a variety of network topologies, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgresearchgate.net These structures can exhibit interesting properties, such as chirality and porosity, which are highly sought after for applications in selective gas adsorption and catalysis. rsc.orgrsc.org
For example, research has shown that diphenic acid can be used to construct MOFs with selective gas adsorption capabilities for CO₂ over N₂ and CH₄ over N₂. rsc.org Furthermore, the flexibility of the diphenic acid ligand plays a crucial role in directing the final properties of the resulting coordination complexes. rsc.org The ability to form stable, yet conformationally adaptable, coordination structures has positioned this compound as a pivotal building block in the ongoing development of advanced functional materials.
Properties of this compound
| Property | Value |
| Synonyms | Diphenic acid, 2,2'-Bibenzoic Acid, 2,2'-Dicarboxybiphenyl, Diphenyl-2,2-dicarboxylic acid |
| CAS Number | 482-05-3 sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₀O₄ merckmillipore.com |
| Molecular Weight | 242.23 g/mol sigmaaldrich.com |
| Melting Point | 225-228 °C sigmaaldrich.com |
| Autoignition Temperature | 390 °C sigmaaldrich.com |
| pH | 4-5 (in H₂O at 20 °C) sigmaaldrich.com |
| Bulk Density | 470 kg/m ³ sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H8O4-2 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(2-carboxylatophenyl)benzoate |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |
InChI Key |
GWZCCUDJHOGOSO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Synonyms |
1,1'-biphenyl-2,2'-dicarboxylate 2,2'-diphenic acid diphenic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,2 Biphenyldicarboxylate
Established Synthetic Routes for 2,2'-Biphenyldicarboxylate
Established synthetic routes to this compound and its functionalized analogues involve both direct modification of the biphenyl (B1667301) backbone and the strategic coupling of smaller aromatic precursors. These methods provide access to a variety of substituted biphenyls with tailored electronic and steric properties.
Direct synthetic pathways involve the chemical modification of a pre-formed biphenyl dicarboxylic acid. These methods are advantageous when the starting biphenyl is readily available and the desired functional groups can be introduced through selective and high-yielding reactions.
A common strategy for the synthesis of amino-substituted biphenyldicarboxylic acids involves a multi-step process starting with the nitration of the biphenyl core, followed by reduction of the nitro groups, and subsequent hydrolysis if necessary. This pathway is particularly useful for introducing amino functionalities at specific positions on the biphenyl rings.
The synthesis of compounds like 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid can be achieved through the reduction of the corresponding dinitro precursor, 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The reduction of aromatic nitro compounds to amines is a well-established transformation in organic synthesis. Various reducing agents can be employed for this purpose, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or other methods like iron powder in acidic medium. google.com For instance, the catalytic hydrogenation of 4,4'-dinitrodiphenyl ether using a Pd/C catalyst is a method used to produce 4,4'-diaminodiphenyl ether. google.com A similar approach can be applied to the dinitro biphenyl dicarboxylic acid. The general reaction scheme involves the conversion of the nitro groups (-NO2) to amino groups (-NH2).
While specific high-yield laboratory syntheses for 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid are proprietary or part of broader studies, the general methodology is a cornerstone of aromatic chemistry. The enantioselective synthesis of other diamino dicarboxylic acids has been described, highlighting the importance of this class of compounds. nih.gov
The nitration of 2,2'-biphenyldicarboxylic acid is a key step in the synthesis of its nitro-functionalized derivatives. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.
A method for preparing 4,4'-dinitro-2,2'-biphenyldicarboxylic acid involves the direct nitration of 2,2'-biphenyldicarboxylic acid using a mixed acid nitration method. google.com The process includes adding concentrated sulfuric acid to 2,2'-biphenyldicarboxylic acid under ice-bath conditions, followed by the dropwise addition of fuming nitric acid. google.com The reaction temperature is then carefully controlled to achieve the desired dinitrated product. google.com The product is subsequently isolated by pouring the reaction mixture into ice water, followed by filtration and washing. google.com
The nitration of 4,4'-biphenyldicarboxylic acid has also been studied, leading to the synthesis of an aromatic carboxylic acid containing four nitro groups, 2,2',6,6'-tetranitro-4,4'-biphenyl dicarboxylic acid. researchgate.net This highlights the reactivity of the biphenyl system towards nitration.
Table 1: Nitration of Biphenyldicarboxylic Acids
| Starting Material | Product | Reagents | Key Conditions |
|---|---|---|---|
| 2,2'-Biphenyldicarboxylic acid | 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Concentrated H2SO4, Fuming HNO3 | Ice bath, controlled warming |
Coupling reactions are powerful tools for the construction of the biphenyl framework itself, offering a versatile approach to a wide range of substituted biphenyls. These methods typically involve the palladium-catalyzed cross-coupling of two different aromatic precursors.
The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for the synthesis of biaryl compounds, including biphenyl systems. gre.ac.ukresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or a boronic ester) with an aryl halide or triflate. researchgate.netyoutube.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials. youtube.com
The general mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The palladium catalyst promotes the reaction between the organoboron compound and the halogen-containing hydrocarbon to form the C-C bond of the biphenyl. researchgate.net A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. rsc.orggoogle.com The use of palladium catalysts allows for lower catalyst loading and high reaction efficiency. societyforscience.org
The Suzuki coupling has been extensively used to synthesize a library of molecules containing the biphenyl scaffold, demonstrating its broad applicability. gre.ac.uk This methodology has also been adapted for the synthesis of structurally diverse heterobiaryls through a decarbonylative approach using carboxylic acids as starting materials. nih.gov
To address environmental concerns and improve the sustainability of chemical processes, green synthesis approaches for Suzuki-Miyaura cross-coupling have been developed. One such approach involves performing the reaction in aqueous media, which can be considered a form of interfacial catalysis. A green synthesis of variously substituted biphenyl carboxylic acids has been achieved through the Suzuki–Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net This method allows for high yields at room temperature in water, using a low catalyst loading and a base such as potassium carbonate. researchgate.net
The use of a water-soluble catalyst facilitates the reaction between the organic substrates and the aqueous base, effectively creating an interfacial reaction environment. This approach not only minimizes the use of organic solvents but also allows for easy separation and recycling of the catalyst. researchgate.net
Table 2: Palladium-Catalyzed Suzuki Cross-Coupling for Biphenyl Synthesis
| Reaction Type | Aryl Halide/Triflate | Organoboron Reagent | Catalyst System | Key Features |
|---|---|---|---|---|
| General Suzuki-Miyaura | Aryl halides (Br, I, Cl), Aryl triflates | Arylboronic acids, Arylboronic esters | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K2CO3) | Mild conditions, high functional group tolerance |
Derivatization Strategies of this compound
The introduction of amino groups to the this compound backbone is a key transformation, as these functionalities can significantly alter the coordination properties of the molecule and enable further synthetic modifications. A primary route to amino-derivatized 2,2'-biphenyldicarboxylates involves the reduction of precursor nitro compounds.
A documented procedure involves the synthesis of Dimethyl-2,2'-diamino-4,4'-biphenyldicarboxylate from its dinitro analogue. In this reaction, Dimethyl-2,2'-dinitro-4,4'-biphenyldicarboxylate is dissolved in methanol (B129727), to which tin powder and aqueous hydrochloric acid are added. The mixture is then heated, resulting in the reduction of the nitro groups to amino groups, yielding the desired diamino product. escholarship.org
The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, and various reagents can be employed for this purpose. wikipedia.org Common methods include:
Catalytic Hydrogenation : This method often utilizes catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. It is a clean and efficient method, though care must be taken as the catalyst can also reduce other functional groups. commonorganicchemistry.commasterorganicchemistry.com
Metal-Acid Systems : Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective reducing agents for aromatic nitro compounds. commonorganicchemistry.commasterorganicchemistry.com
Tin(II) Chloride (SnCl2) : This reagent offers a mild and selective method for the reduction of nitro groups, often used when other sensitive functional groups are present in the molecule. commonorganicchemistry.com
The choice of reducing agent depends on the specific substrate and the presence of other functional groups that need to be preserved.
| Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Dimethyl-2,2'-dinitro-4,4'-biphenyldicarboxylate | Tin powder, 1M aq. HCl, Methanol, 70 °C, 2 h | Dimethyl-2,2'-diamino-4,4'-biphenyldicarboxylate | escholarship.org |
| Aromatic Nitro Compounds (General) | H₂, Pd/C | Aromatic Amines | commonorganicchemistry.commasterorganicchemistry.com |
| Aromatic Nitro Compounds (General) | Fe, Acid | Aromatic Amines | commonorganicchemistry.commasterorganicchemistry.com |
| Aromatic Nitro Compounds (General) | SnCl₂, Acid | Aromatic Amines | commonorganicchemistry.com |
Nitration is a fundamental electrophilic aromatic substitution reaction that introduces nitro (-NO₂) groups onto the biphenyl core. These groups are not only valuable for their electron-withdrawing properties but also serve as precursors for the synthesis of amino derivatives. The nitration of 2,2'-biphenyldicarboxylic acid has been studied to produce various nitro-substituted derivatives.
The synthesis of 4,4'-dinitro-2,2'-biphenyldicarboxylic acid can be achieved by treating 2,2'-biphenyldicarboxylic acid with a mixture of concentrated sulfuric acid and fuming nitric acid under ice-bath conditions. The reaction proceeds by dropwise addition of fuming nitric acid to a solution of the dicarboxylic acid in concentrated sulfuric acid, followed by stirring. The product is then isolated by pouring the reaction mixture onto crushed ice.
Further nitration to obtain 2,2',6,6'-tetranitro-4,4'-biphenyldicarboxylic acid can be accomplished using a more potent nitrating mixture of fuming sulfuric acid and fuming nitric acid. researchgate.net The reaction conditions for these nitration procedures are summarized in the table below.
| Product | Reagents | Conditions | Reference |
|---|---|---|---|
| 4,4'-Dinitro-2,2'-biphenyldicarboxylic acid | Concentrated H₂SO₄, Fuming HNO₃ | Ice-bath | |
| 2,2',6,6'-Tetranitro-4,4'-biphenyldicarboxylic acid | Fuming H₂SO₄, Fuming HNO₃ | Not specified | researchgate.net |
The synthesis of phenyldiazenyl (azo) derivatives of this compound introduces the -N=N- linkage, a chromophoric group that imparts color and can be utilized in the development of dyes, pigments, and functional materials. The formation of these derivatives typically proceeds via an azo coupling reaction, where a diazonium salt reacts with an activated aromatic ring.
The synthesis of 2,2′-bis(phenyldiazenyl)‐biphenyl dicarboxylic acid has been reported, indicating the feasibility of introducing two azo linkages onto the biphenyl core. While specific reaction details for this compound are not extensively documented in the provided context, the general mechanism of azo coupling can be described. This electrophilic aromatic substitution involves the aryldiazonium cation as the electrophile and an activated aromatic compound as the nucleophile.
For the synthesis of 2,2′-bis(phenyldiazenyl)‐biphenyl dicarboxylic acid, it is likely that a derivative of this compound with activating groups (such as amino or hydroxyl groups) is first prepared. This activated intermediate would then react with a suitable diazonium salt to form the bis(phenyldiazenyl) product.
Beyond the introduction of amino, nitro, and azo groups, a wide array of other functional groups can be incorporated into the this compound structure to fine-tune its properties for specific applications, particularly in the design of ligands for Metal-Organic Frameworks (MOFs) and coordination polymers. The strategic placement of different substituents can influence the resulting material's topology, porosity, and catalytic activity.
The functionalization of biphenyldicarboxylates is a key strategy in the rational design of coordination polymers. By varying the substituents on the biphenyl backbone, researchers can create a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. acs.orgnih.gov These materials have potential applications in gas storage, separation, and catalysis.
The synthesis of these functionalized ligands often involves multi-step synthetic routes, starting from appropriately substituted precursors. The choice of functional group and its position on the biphenyl ring are critical design elements that dictate the final properties of the coordination material.
Coordination Chemistry of 2,2 Biphenyldicarboxylate As a Ligand
Ligand Design Principles and the Role of the Biphenyl (B1667301) Backbone
The design of coordination polymers and metal-organic frameworks (MOFs) heavily relies on the judicious selection of organic linkers. The 2,2'-biphenyldicarboxylate ligand is particularly noteworthy due to the specific properties imparted by its biphenyl backbone and the strategic placement of its carboxylate functional groups.
The biphenyl group provides a degree of structural rigidity, yet the single C-C bond connecting the two phenyl rings allows for rotational freedom. This rotation is subject to a delicate balance between two main opposing forces: the steric hindrance from the ortho-substituted carboxylate groups and the stabilizing π-π overlap between the aromatic rings. ic.ac.uk
Conformational analysis of biphenyl reveals that the lowest energy conformations are typically twisted, with dihedral angles around 45°. ic.ac.uk The planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations represent energy maxima, or transition states. ic.ac.uk The planar conformation is destabilized by the close proximity of the ortho substituents, leading to steric repulsion. ic.ac.uk In the case of this compound and its derivatives in metal complexes, this rotational flexibility is crucial. Crystal structure analyses have revealed that the dihedral angles between the phenyl rings can vary significantly, for instance, ranging from 0.0° to 46.21° in some coordination polymers. nih.gov This conformational adaptability allows the ligand to adjust its geometry to satisfy the specific coordination preferences of different metal ions, influencing the final architecture of the resulting metal-organic assembly. nih.gov
The two carboxylate groups are the primary sites for metal coordination. Each carboxylate group can be deprotonated to form a carboxylate anion (COO⁻), which is a versatile coordinating moiety. It can act as a monodentate, bidentate, or bridging ligand, connecting one, two, or even more metal centers. This multi-dentate capability is fundamental to the formation of extended structures like coordination polymers. Biphenyl-dicarboxylate linkers have been observed to exhibit up to seven distinct coordination modes in various reported structures. nih.gov The specific mode adopted depends on several factors, including the nature of the metal ion, the solvent system used during synthesis, and the presence of other ancillary ligands. nih.govrsc.org
Metal-Ligand Coordination Modes and Geometries
In many structures, the carboxylate groups of the this compound ligand coordinate to metal centers in a bidentate fashion. This can occur in two primary ways:
Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a chelate ring.
Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal ions.
For example, in a series of coordination polymers, carboxylate moieties were found to adopt μ2-bridging bidentate modes. nih.gov In a manganese-based 3D metal-organic framework, the H₂L¹²⁻ ligands (where H₄L¹ is 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a derivative) function as μ₄-linkers with the carboxylate groups adopting μ₂-bridging bidentate modes. nih.gov
The ability of the this compound ligand to bridge multiple metal centers is key to the construction of higher-dimensional networks. A single ligand can connect two, three, or even four metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. acs.org
A notable example is seen in lanthanide coordination polymers, where the 2,2'-diphenyldicarboxylate (dpdc) ligand exhibits complex coordination behaviors. In one-dimensional chains of samarium (Sm) and dysprosium (Dy), the dpdc ligands were found to adopt both bidentate-bridging/bidentate-bridging and bidentate-bridging/chelate-bridging coordination modes, linking the lanthanide ions into an infinite structure. tandfonline.com The combination of bridging and chelating modes within the same structure highlights the ligand's adaptability. Furthermore, some biphenyl-dicarboxylate derivatives have been shown to act as μ₂- or μ₄-linkers through various bridging modes of their carboxylate groups. nih.govacs.org
The identity of the metal ion plays a pivotal role in determining the final structure of coordination polymers formed with this compound and its derivatives. rsc.org The preferred coordination number, geometry (e.g., octahedral, tetrahedral, square pyramidal), and ionic radius of the metal ion dictate how the ligands will arrange themselves, leading to a wide diversity of structural outcomes. rsc.orgmdpi.com
Studies using a substituted ligand, 2,2′-dinitro-4,4′-biphenyldicarboxylate, with various divalent transition metals (Mn, Co, Ni, Cu, Zn, Cd) have demonstrated this influence clearly. rsc.orgrsc.org For instance, with Mn(II) and Zn(II), 3D frameworks with a pcu net topology were formed, whereas Co(II) and Ni(II) yielded isostructural 2D double-layer structures. rsc.org Copper(II) produced a 3D framework with a hex topology, and Cadmium(II) resulted in a complex 3D framework with an unprecedented topology. rsc.org
Similarly, another study with a different set of biphenyl-dicarboxylate linkers showed that changing the metal ion from Cd(II) to Zn(II) could alter the dimensionality of the resulting coordination polymer from a 2D layer to a 1D chain, even with similar ancillary ligands. nih.gov The coordination environment around the metal also changes; for example, a Zn(II) center adopted a five-coordinate trigonal bipyramidal geometry, while a Co(II) center in a different complex showed a distorted octahedral geometry. nih.gov The decrease in the ionic radius across the lanthanide series has also been shown to give rise to different framework structures in complexes with a 2,2'-bipyridine-3,3'-dicarboxylic acid ligand. acs.org
The table below summarizes the structural diversity observed in coordination polymers synthesized with biphenyl-dicarboxylate derivatives and different metal ions.
| Metal Ion | Ligand System | Resulting Structure Dimensionality | Topology/Structural Features | Reference |
|---|---|---|---|---|
| Mn(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | pcu net based on infinite rod-shaped SBU | rsc.org |
| Co(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 2D | Double-layer structure with {4¹²·5²·6} topology | rsc.org |
| Ni(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 2D | Double-layer structure with {4¹²·5²·6} topology (isostructural with Co) | rsc.org |
| Cu(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | hex topology | rsc.org |
| Zn(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | pcu net (isostructural with Mn) | rsc.org |
| Cd(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | Unprecedented (4¹²·5¹³·6³)(4⁸·5⁵·6²) topology | rsc.org |
| Sm(III) | 2,2'-diphenyldicarboxylate | 1D | Infinite one-dimensional chain | tandfonline.com |
| Dy(III) | 2,2'-diphenyldicarboxylate | 1D | Infinite one-dimensional chain (isostructural with Sm) | tandfonline.com |
| Mn(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D | sra topology | rsc.org |
| Ni(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | sql topology | rsc.org |
Influence of Metal Ion Identity on Coordination Environment
Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))
The reaction of this compound with first-row transition metals and group 12 elements has yielded a rich variety of coordination polymers with structures ranging from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The final architecture is highly dependent on the coordination preferences of the metal ion, the presence of auxiliary ligands, and the reaction conditions.
Manganese (II): Mn(II) complexes with diphenate often feature octahedral coordination. For instance, a novel metal-organic coordination polymer, [Mn₃(2,2′-dipha)₃(phen)₆]n·3nH₂O (where dipha is 2,2'-diphenic acid and phen is 1,10-phenanthroline), has been synthesized hydrothermally. researchgate.net In other systems using related dicarboxylates, Mn(II) has been shown to form 3D frameworks. rsc.org
Cobalt (II): Cobalt(II) ions, in conjunction with dicarboxylate ligands and various N-donor linkers, have been shown to form a variety of coordination polymers, from 2D layers to 3D networks. acs.org The structural diversity in these Co(II) materials is influenced by the flexibility of the dicarboxylate ligand and the nature of any auxiliary ligands present. rsc.org
Nickel (II): Nickel(II) can form distorted octahedral geometries in coordination polymers. In complexes constructed from similar ligands like 2,2′-bipyridyl-4,4′-dicarboxylate, each Ni(II) ion is coordinated by nitrogen atoms, carboxylate oxygens, and water molecules to create 2D or 3D structures. tandfonline.com
Copper (II): Copper(II) complexes with this compound have been synthesized, demonstrating unique structural motifs. A 1D double-helical-chain coordination polymer, [(H₂O)Cu(BPDC)] (where BPDC is this compound), was created under hydrothermal conditions. researchgate.net In this structure, binuclear square pyramidal copper(II) pairs act as the fundamental building units. researchgate.net
Zinc (II): Zn(II) readily forms coordination polymers with dicarboxylates. A complex synthesized with 2,2'-diphenic acid and benzimidazole (B57391) resulted in a new coordination structure. researchgate.net Zn(II) complexes often exhibit fluorescence properties, making them interesting for sensor applications. mdpi.com In other examples using functionalized biphenyl dicarboxylates, Zn(II) has been observed in five-coordinate, distorted trigonal bipyramidal geometries. nih.gov
Cadmium (II): Cadmium(II) has been used to construct binuclear metal-organic complexes. The compound [Cd(dpa)(H₂O)]n, where dpa is the diphenate anion, forms a 3D supramolecular network through hydrogen bonds and π-π stacking interactions. researchgate.net The Cd(II) ion in this structure is seven-coordinated, displaying a distorted monocapped trigonal prism geometry. researchgate.net
Table 1: Selected Transition Metal Complexes with this compound and Related Ligands
| Metal Ion | Formula | Coordination Geometry | Dimensionality | Reference |
|---|---|---|---|---|
| Cu(II) | [(H₂O)Cu(C₁₄H₈O₄)] | Square Pyramidal | 1D Helical Chain | researchgate.net |
| Cd(II) | [Cd(C₁₄H₈O₄)(H₂O)]n | Distorted Monocapped Trigonal Prism | 3D Supramolecular | researchgate.net |
| Mn(II) | [Mn₃(C₁₄H₈O₄)₃(phen)₆]n·3nH₂O | Not specified | Not specified | researchgate.net |
| Zn(II) | [Zn(C₁₄H₉O₄)(C₇H₆N₂)] | Not specified | Not specified | researchgate.net |
| Ni(II) | [Ni(bpdc)(H₂O)₂]n * | Distorted Octahedral | 3D | tandfonline.com |
| Co(II) | [Co₂(L)₂(4,4′-bipy)]n ** | Not specified | 3D | rsc.org |
Note: bpdc is 2,2′-bipyridyl-4,4′-dicarboxylate, a related but different ligand. *Note: L is a V-shaped dicarboxylate ligand.
Lanthanide Metal Complexes (e.g., Sm(III), Dy(III), Nd(III), Tb(III))
The coordination chemistry of this compound with lanthanide ions is of particular interest due to the potential for creating materials with unique luminescent and magnetic properties. Lanthanide ions typically exhibit high coordination numbers (8-10), and the flexible diphenate ligand can accommodate these preferences through various bridging and chelating modes.
Two isostructural lanthanide coordination polymers, [Ln₂(dpdc)₃(H₂O)₂]n (where Ln = Sm, Dy; dpdc = 2,2′-diphenyldicarboxylate), have been synthesized via hydrothermal reaction. tandfonline.com In these complexes, the diphenate ligands exhibit two different coordination modes: bidentate-bridging/bidentate-bridging and bidentate-bridging/chelate-bridging. tandfonline.com These linkages connect the lanthanide ions into an infinite one-dimensional chain structure. tandfonline.com These specific complexes exhibit the characteristic luminescence of the Sm(III) and Dy(III) ions. tandfonline.com
Similarly, a dysprosium complex, [Dy(dpa)(bpy)(H₂O)₃]·(Hdpa)₀.₅, was synthesized where the Dy(III) ion is eight-coordinated with a distorted square antiprism geometry. researchgate.net The synthesis of heterometallic Cu(II)-Ln(III) frameworks using a related ligand, 2,2′-bipyridine-3,3′-dicarboxylic acid, has also been reported, with structures varying based on the radius of the lanthanide ion, including examples with Nd(III) and Tb(III). acs.org
Table 2: Selected Lanthanide Metal Complexes with this compound
| Metal Ion | Formula | Coordination Geometry | Structure Type | Reference |
|---|---|---|---|---|
| Sm(III) | [Sm₂(C₁₄H₈O₄)₃(H₂O)₂]n | Not specified | 1D Chain | tandfonline.com |
| Dy(III) | [Dy₂(C₁₄H₈O₄)₃(H₂O)₂]n | Not specified | 1D Chain | tandfonline.com |
| Dy(III) | [Dy(C₁₄H₈O₄)(bpy)(H₂O)₃]·(HC₁₄H₉O₄)₀.₅ | Distorted Square Antiprism | Binuclear Supramolecular | researchgate.net |
| Nd(III) | {[Nd₂Cu(BPDC)₄(H₂O)₆]·9H₂O}n * | Not specified | 3D Framework | acs.org |
Note: BPDC is 2,2′-bipyridine-3,3′-dicarboxylate, a related but different ligand.
Rational Design of Coordination Architectures with this compound
The rational design of coordination polymers involves the deliberate selection of molecular building blocks—metal ions and organic linkers—to construct materials with a desired topology and, consequently, specific properties. The predictability of the final structure relies on understanding the interplay between the coordination geometry of the metal, the functionality and flexibility of the ligand, and the reaction conditions.
The use of biphenyl-dicarboxylate linkers is a key strategy in this design process. acs.org The rotational freedom along the carbon-carbon single bond of the biphenyl group allows the ligand to adapt to the coordination preferences of different metal ions. nih.gov This flexibility, however, also presents a challenge to precise structural prediction, making the study of self-assembly processes and the influence of crystallization mediators crucial.
Self-Assembly Processes in Solution
Coordination-driven self-assembly is the process by which metal ions and organic ligands spontaneously form ordered supramolecular structures in solution. nih.govnih.gov For systems involving this compound, this process is governed by the reversible formation of coordination bonds between the metal centers and the carboxylate groups.
In solution, a dynamic equilibrium exists, involving numerous association and dissociation steps. The system gradually funnels towards the most thermodynamically stable assembly. nih.gov The final product's structure, whether it be a discrete molecular cage or an extended polymer, is dictated by the geometric features of the building blocks, such as the coordination angle of the metal ion and the disposition of the binding sites on the ligand. nih.govacs.org The bent nature of the this compound ligand, as opposed to its linear isomers (like the 4,4'-isomer), predisposes the self-assembly process towards more complex, often interpenetrated or helical, structures. acs.org
Metal Organic Frameworks Mofs and Coordination Polymers Cps Based on 2,2 Biphenyldicarboxylate
Structural Diversity and Topology of 2,2'-Biphenyldicarboxylate-Based MOFs/CPs
The coordination of this compound with various metal ions leads to a wide array of structural dimensions and topologies, a direct consequence of the ligand's conformational flexibility and the coordination preferences of the metal centers.
For instance, in a series of MOFs synthesized with 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid, different metal ions resulted in distinct SBUs. acs.org A cadmium-based framework featured a rare eight-coordinated Cd(II) ion with two bound methoxy (B1213986) groups, while a zinc-based structure exhibited a four-coordinated Zn(II) SBU. acs.org A copper-containing analogue presented a paddle-wheel Cu₂(−CO₂)₄ SBU. acs.org Similarly, the reaction of 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid with manganese and nickel produced a similar [MO₆] SBU, yet resulted in different dimensionalities of the final frameworks. rsc.org
The formation of heterotrinuclear SBUs has also been reported, where linear units are connected by biphenyldicarboxylate ligands to form layered structures. rsc.orgnih.gov Furthermore, the stoichiometry of reactants can influence the resulting SBU, as demonstrated by the formation of a dinuclear paddle-wheel {Zn₂(COO)₄} and a trinuclear {Zn₃(μ₂-OCO)₂(COO)₄} SBU from the same set of organic linkers under different conditions. nih.gov The nature of the SBU is a critical factor in determining the final architecture and properties of the MOF. rsc.org
Table 1: Examples of Secondary Building Units in this compound-Based MOFs/CPs
| Metal Ion(s) | Ligand | SBU Type | Resulting Structure |
| Cd(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Eight-coordinated Cd(II) with bound methoxy groups | 3D framework acs.org |
| Zn(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Four-coordinated Zn(II) | 2D coordination network acs.org |
| Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Paddle-wheel Cu₂(−CO₂)₄ | 2D layered architecture acs.org |
| Mn(II), Ni(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | [MO₆] | 3D framework (Mn) and 2D network (Ni) rsc.org |
| Zn(II), Co(II)/Ni(II)/Cd(II) | 4,4′-biphenyldicarboxylate | Linear heterotrinuclear units | 2D layered framework rsc.orgnih.gov |
| Zn(II) | 4,4'-biphenyldicarboxylate (B8443884) | Dinuclear paddle-wheel {Zn₂(COO)₄} | 3D interpenetrated framework nih.gov |
| Zn(II) | 4,4'-biphenyldicarboxylate | Trinuclear {Zn₃(μ₂-OCO)₂(COO)₄} | 3D interpenetrated framework nih.gov |
The use of this compound and its derivatives can lead to the formation of one-dimensional (1D) coordination polymers. In these structures, the metal centers are linked by the dicarboxylate ligand to form infinite chains. For example, two lanthanide coordination polymers, [Ln₂(dpdc)₃(H₂O)₂]n (where Ln = Sm or Dy, and dpdc = 2,2'-diphenyldicarboxylate), were synthesized and found to have an infinite one-dimensional chain structure. tandfonline.com In this arrangement, two different lanthanide ion nodes are connected by the dpdc ligands, which adopt both bidentate-bridging and chelate-bridging coordination modes. tandfonline.com
Another study reported the formation of 1D chains in zinc and cadmium coordination polymers using a dihydroxy-functionalized biphenyl (B1667301) dicarboxylic acid linker and 2,2'-bipyridine (B1663995) as a crystallization mediator. acs.orgnih.gov
Table 2: Examples of One-Dimensional (1D) Chain Structures
| Compound Formula | Metal Ion | Ligands | Reference |
| [Ln₂(dpdc)₃(H₂O)₂]n | Sm(III), Dy(III) | 2,2'-diphenyldicarboxylate | tandfonline.com |
| [Zn(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | Zn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 2,2'-bipyridine | acs.orgnih.gov |
| [Cd(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | Cd(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 2,2'-bipyridine | acs.orgnih.gov |
Two-dimensional (2D) layered structures are a common outcome in the coordination chemistry of biphenyldicarboxylates. These structures consist of sheets or layers that can be further organized into three-dimensional supramolecular architectures through weaker interactions like hydrogen bonding.
For instance, three novel MOFs with the formula [Zn₂M(BPDC)₃(DMF)₂]·4DMF (where M = Co(II), Ni(II), or Cd(II) and BPDC = 4,4'-biphenyldicarboxylate) were synthesized, all possessing a 2D layered coordination framework. rsc.orgnih.gov These frameworks are built from linear heterotrinuclear secondary building units connected by the rigid BPDC ligands. rsc.orgnih.gov Similarly, a nickel-based MOF using 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid resulted in a 2D network with sql topology. rsc.org
The use of different ancillary ligands can also influence the dimensionality. For example, a cadmium complex with 4,4'-biphenyldicarboxylate and another N-donor ligand resulted in a 2D layered structure, which could be contrasted with a 3D pillar-layer structure formed with a different dicarboxylate ligand. rsc.orgnih.gov
Table 3: Examples of Two-Dimensional (2D) Layered Structures
| Compound Formula | Metal Ion(s) | Ligands | Topology | Reference |
| [Zn₂M(BPDC)₃(DMF)₂]·4DMF | Zn(II), Co(II)/Ni(II)/Cd(II) | 4,4'-biphenyldicarboxylate, DMF | - | rsc.orgnih.gov |
| [NiL(H₂O)₂(DMF)]n | Ni(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, DMF | sql | rsc.org |
| {[Cd(BBZB)(bpdc)]·2H₂O}n | Cd(II) | 4,4'-biphenyldicarboxylic acid, 4,7-bis(1H-benzimidazol-1-yl)-2,1,3-benzothiazole | 2D layer | rsc.orgnih.gov |
| [Cu₂L₂(DMF)₂]·6H₂O | Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid, DMF | 4⁴ square lattice | acs.org |
The connectivity of this compound and its derivatives with metal centers can extend into all three dimensions, creating robust and often porous 3D frameworks. The final topology of these frameworks is highly dependent on the metal ion, the specific biphenyl-dicarboxylate linker used, and the reaction conditions.
For example, a manganese-based MOF with 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid forms a 3D framework with sra topology. rsc.org In another study, a cadmium complex with 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid also yielded a 3D framework with sra topology. acs.org The use of ancillary ligands can also facilitate the extension into three dimensions. For instance, a manganese complex with a dihydroxy-functionalized biphenyl dicarboxylic acid and 1,10-phenanthroline (B135089) formed a 3D framework. acs.orgnih.gov
The choice of dicarboxylate ligand can also direct the formation of 3D structures. A cadmium complex with 4,4'-biphenyldicarboxylate resulted in a 3D pillar-layer structure, in contrast to a 2D layered structure formed with a different dicarboxylate. rsc.orgnih.gov Furthermore, zinc and manganese complexes with a dihydroxy-functionalized biphenyl dicarboxylic acid and 4,4'-bipyridine (B149096) as a linker resulted in 3D frameworks. acs.orgnih.gov
Table 4: Examples of Three-Dimensional (3D) Frameworks
| Compound Formula | Metal Ion | Ligands | Topology | Reference |
| [MnL(DMF)]n | Mn(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, DMF | sra | rsc.org |
| [CdL]n | Cd(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | sra | acs.org |
| [Mn₂(μ₄-H₂L¹)₂(phen)₂]n·4nH₂O | Mn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 1,10-phenanthroline | - | acs.orgnih.gov |
| {[Cd(BBZB)(bpdc)]·2H₂O}n | Cd(II) | 4,4'-biphenyldicarboxylate, 4,7-bis(1H-benzimidazol-1-yl)-2,1,3-benzothiazole | 3D pillar-layer | rsc.orgnih.gov |
| [Mn₂(μ₂-H₂L¹)(μ₄-H₂L¹)(μ₂-4,4'-bipy)₂]n·4nH₂O | Mn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 4,4'-bipyridine | - | acs.orgnih.gov |
| [Zn(μ₂-H₂L¹)(μ₂-4,4'-bipy)]n | Zn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 4,4'-bipyridine | - | acs.orgnih.gov |
Interpenetration is a phenomenon where two or more independent frameworks grow through each other without being covalently bonded. This is a common feature in MOFs constructed from long organic linkers like biphenyldicarboxylates, as the large void spaces created can accommodate additional networks.
The degree of interpenetration can significantly impact the properties of the MOF, such as its porosity and stability. For example, a scandium-based MOF with biphenyl-4,4'-dicarboxylate adopts a two-fold interpenetrated structure. rsc.org In contrast, a related MOF with 2,2'-bipyridine-5,5'-dicarboxylate is non-interpenetrated, highlighting the influence of the ligand's electronic structure and conformational flexibility on interpenetration. rsc.org
The formation of interpenetrated structures can also be controlled by synthetic conditions. In the Fe-biphenyl-4,4'-dicarboxylate system, coordination modulation can be used to tune between a non-interpenetrated kinetic product and a two-fold interpenetrated thermodynamic product. ucl.ac.ukchemrxiv.org
Two-fold interpenetration, where two identical frameworks are intertwined, is a frequently observed phenomenon in MOFs based on biphenyldicarboxylates. For instance, a copper-based MOF constructed from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid resulted in a two-fold interpenetrated 3D structure with one-dimensional open channels. researchgate.net Similarly, two zinc-based frameworks with the same ligand also exhibited classic two-fold interpenetrated structures. researchgate.net
In another example, two new 3D frameworks, {[Zn₂(bpdc)₂(azpy)]·2H₂O·2DMF}n and {[Zn₃(bpdc)₃(azpy)]·4H₂O·2DEF}n (where bpdc = 4,4'-biphenyldicarboxylate and azpy = 4,4'-azobipyridine), were synthesized and both showed two-fold interpenetration. nih.gov A manganese MOF with 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid also resulted in a doubly interpenetrated 3D α-Po framework. researchgate.net
Table 5: Examples of Two-Fold Interpenetrated Structures
| Compound Formula | Metal Ion | Ligand(s) | Reference |
| [Cu₃L₃(H₂O)₂(DMF)]n | Cu(II) | 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, DMF | researchgate.net |
| [Zn₄OL₃]n | Zn(II) | 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid | researchgate.net |
| {[Zn₂(bpdc)₂(azpy)]·2H₂O·2DMF}n | Zn(II) | 4,4'-biphenyldicarboxylate, 4,4'-azobipyridine, DMF | nih.gov |
| [ML]n (M=Mn) | Mn(II) | 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid | researchgate.net |
| Sc-bpdc MOF | Sc(III) | biphenyl-4,4'-dicarboxylate | rsc.org |
Interpenetration Phenomena in this compound MOFs/CPs
Higher Order Interpenetration (e.g., Five-Fold)
The phenomenon of interpenetration, where multiple independent networks are interwoven, is a common feature in MOF chemistry, often arising to fill the void space created by long organic linkers. Higher-order interpenetration, such as five-fold entanglement, leads to denser and often more robust structures. However, in the specific case of frameworks constructed from this compound, detailed studies documenting examples of five-fold or other higher-order interpenetration are not prominently available in the surveyed scientific literature. The significant steric hindrance imposed by the carboxylate groups in the 2,2'-positions may influence the assembly process in ways that favor non-interpenetrated structures or lower degrees of entanglement.
Topological Analysis of Networks (e.g., sra, sql, lvt, pcu, hex, cds)
Topological analysis is a powerful tool for simplifying and classifying the complex architectures of MOFs and CPs into underlying nets. Common topologies include sra , sql , lvt , pcu , hex , and cds . For networks based on this compound, a comprehensive topological analysis across a wide range of structures is limited due to the relatively small number of reported frameworks compared to those from more linear isomers.
In one reported instance, a copper(II) coordination polymer, [CuL(bpy)]n (where L = this compound and bpy = 4,4'-bipyridine), assembles into a three-dimensional coordination network. jlu.edu.cn The this compound ligand chelates the copper(II) centers to form one-dimensional chains, which are then linked by the auxiliary 4,4'-bipyridine ligands. jlu.edu.cn While a detailed topological classification for this specific material is not provided in the source, the description points to a complex network formed by linking 1D motifs. jlu.edu.cn
Synthetic Strategies for MOF/CP Assembly
The assembly of MOFs and CPs from this compound is governed by carefully controlled reaction conditions that dictate the final structure and dimensionality of the resulting framework.
Hydrothermal and Solvothermal Synthesis Conditions
Solvothermal and other solution-based methods are the primary routes for synthesizing crystalline coordination polymers from this compound. The choice of solvent and temperature is critical in directing the coordination environment of the metal center and the assembly of the final architecture.
For example, a cobalt(II) coordination polymer, {[Co3L3(Me2NH)2]·(Me2NH)}n, was successfully synthesized using a solvothermal method. jlu.edu.cn This approach, which involves heating the reactants in a sealed vessel, facilitated the formation of a one-dimensional coordination chain containing trinuclear cobalt clusters as repeating sub-units. jlu.edu.cn In contrast, a copper(II) framework, [CuL(bpy)]n, was obtained at room temperature, indicating that high temperatures are not always necessary and that milder conditions can be sufficient for crystallization, particularly when ancillary ligands are employed. jlu.edu.cn
Control of pH and Solvent Environment During Synthesis
The pH of the reaction medium and the nature of the solvent system are crucial parameters that influence the deprotonation state of the carboxylic acid ligand and the coordination geometry of the metal ion, thereby affecting the final framework structure. Generally, pH can control the formation of specific ligand forms and the kinetics of crystallization. researchgate.netrsc.org The solvent can also play a direct role by coordinating to the metal center or acting as a template.
While the general importance of pH and solvent control is well-established in MOF synthesis, specific studies detailing the systematic variation of pH or solvent environments for frameworks based solely on this compound are not extensively documented in the reviewed literature. In the synthesis of {[Co3L3(Me2NH)2]·(Me2NH)}n, the use of dimethylformamide (DMF) as a solvent led to the incorporation of its decomposition product, dimethylamine (B145610) (Me2NH), as a ligand in the final structure. jlu.edu.cn
Role of Co-ligands (e.g., 2,2'-bipyridine, 4,4'-bipyridine, phenanthroline, imidazole (B134444) derivatives)
A clear example is seen in the synthesis of [CuL(bpy)]n, where L is this compound and bpy is 4,4'-bipyridine. jlu.edu.cn In this structure, the this compound ligand acts as a chelating agent, forming 1D chains with the Cu(II) ions. The 4,4'-bipyridine then functions as a pillar or linker, connecting these parallel 1D chains to construct a 3D coordination network. jlu.edu.cn This demonstrates the critical role of the co-ligand in increasing the dimensionality of the framework. Without the 4,4'-bipyridine linker, a lower-dimensional structure would be expected.
| Compound Formula | Metal Ion | Co-ligand | Synthesis Method | Resulting Structure | Reference |
|---|---|---|---|---|---|
| {[Co3L3(Me2NH)2]·(Me2NH)}n | Co(II) | Dimethylamine (from DMF solvent) | Solvothermal | 1D chain with trinuclear Co3 cluster sub-units | jlu.edu.cn |
| [CuL(bpy)]n | Cu(II) | 4,4'-Bipyridine (bpy) | Room Temperature | 3D network formed by linking 1D chains | jlu.edu.cn |
Post-Synthetic Modification and Functionalization of this compound MOFs/CPs
Post-synthetic modification (PSM) is a technique used to introduce or alter functional groups within a pre-existing MOF structure without disrupting the framework's integrity. rsc.orgnih.gov This method allows for the incorporation of functionalities that might not be stable under the initial solvothermal synthesis conditions. rsc.org PSM can involve covalent modification of the organic linker or dative bonding to the metal nodes. nih.gov
To date, the scientific literature contains limited specific examples of post-synthetic modification being applied to frameworks constructed from this compound. The development of such procedures would depend on the synthesis of robust, porous frameworks from this linker that possess accessible sites for chemical transformation. Future work in this area could involve synthesizing this compound-based MOFs that contain reactive handles amenable to PSM, or exploring the coordinative saturation of metal nodes within these frameworks.
Covalent Grafting via Ligand Functional Groups (e.g., amino groups)
One of the most effective methods for PSM is the covalent modification of functional groups pre-installed on the organic linkers. rsc.org The use of ligands such as 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid allows for the construction of MOFs with accessible amino groups within their pores, which can serve as reactive handles for further functionalization. These amino groups provide sites for covalent grafting, allowing for the introduction of new functionalities to tailor the MOF's properties.
The conversion of an amine to an amide is a widely studied PSM reaction in MOF chemistry. rsc.org This is typically achieved by reacting an amino-functionalized MOF with an acid anhydride (B1165640). rsc.org For instance, the foundational work on IRMOF-3, which contains amino-functionalized terephthalate (B1205515) linkers, demonstrated that the framework's amine groups could react completely with acetic anhydride. rsc.org This same principle can be applied to MOFs built with amino-functionalized biphenyldicarboxylates.
In a typical process, a pre-synthesized amino-functionalized MOF is submerged in a solution containing the modifying agent, such as an acid anhydride in a solvent like chloroform (B151607) or dichloromethane. rsc.org The reaction can proceed at room temperature, although heating may be used to improve conversion rates. rsc.org This covalent modification strategy has been used to graft various molecules onto MOF structures. For example, a chromium-based MOF, NH2-Cr-BDC, was successfully modified by covalently grafting different polyamines, including ethylenediamine (B42938) (ED), diethylenetriamine (B155796) (DETA), and others, to the amino group of the linker. chemrxiv.org This process resulted in a significant portion of the ligands being functionalized while maintaining the material's crystallinity and porosity. chemrxiv.org
The successful grafting can be confirmed through various characterization techniques. A key indicator is the change in the infrared (IR) spectrum, which shows the appearance of new vibrational bands corresponding to the grafted functional groups (e.g., amide C=O stretch) and the disappearance or shift of the N-H bands of the original amine.
Table 1: Examples of Covalent Post-Synthetic Modification on Amino-Functionalized MOFs This table is illustrative of the general process and not specific to this compound-based MOFs due to lack of specific examples in the provided search results.
| Parent MOF | Modifying Reagent | Functional Group Added | Application | Reference |
| NH2-Cr-BDC | Ethylenediamine (ED) | Grafted Polyamines | Carbon Capture | chemrxiv.org |
| IRMOF-3 | Acetic Anhydride | Acetamide | Proof of Concept | rsc.org |
| Amino-functionalized MOFs | Ferrocene derivatives | Ferrocenyl groups | Redox Activity |
Diamine Functionalization for Enhanced Adsorption
A significant application of post-synthetic modification in biphenyldicarboxylate-based MOFs is the introduction of diamine molecules to enhance gas adsorption, particularly for carbon dioxide (CO2). acs.orgnih.gov This technique is especially effective in MOFs with a high density of open metal sites, which can act as anchor points for the diamines. acs.orgnih.gov
A prominent example is the functionalization of Mg2(dobpdc), a MOF where dobpdc⁴⁻ stands for 4,4'-dioxido-3,3'-biphenyldicarboxylate. acs.orgnih.govnih.gov This framework is functionalized by grafting various diamines, such as N-ethylethylenediamine (een), onto the open magnesium sites. acs.orgnih.gov The process significantly boosts the material's CO2 adsorption capacity due to the strong interaction between the basic amine groups of the grafted diamines and the acidic CO2 molecules. acs.orgnih.gov
The functionalization method can be optimized to maximize diamine loading. One reported strategy involves a facile one-step solvent exchange route where the solvent used during the process plays a critical role. acs.org For example, performing the grafting of N-ethylethylenediamine (een) with a minimal amount of methanol (B129727) led to a high CO2 adsorption capacity of 16.5 wt %. acs.orgnih.gov The interactions between the metal sites, solvent molecules (like DMF), and the diamines have been studied using density functional theory (DFT) calculations to understand the chemical potential's effect on the grafting process. acs.orgnih.gov
The introduction of diamines not only increases CO2 uptake but can also improve the material's stability under conditions relevant to real-world applications, such as exposure to O2, SO2, and water vapor. nih.gov The choice of diamine, including the presence of bulky alkyl substituents, allows for the tuning of adsorption and desorption temperatures, which is crucial for optimizing the working capacity and energy requirements for CO2 capture processes. nih.gov
Table 2: CO₂ Adsorption Properties of Diamine-Functionalized Mg₂(dobpdc) MOFs
| Functionalizing Diamine | CO₂ Uptake (mmol g⁻¹) | Conditions | Key Finding | Reference |
| N-ethylethylenediamine (een) | 3.48 | 150 mbar | High uptake after shaping with alumina | researchgate.net |
| N,N'-dimethylethylenediamine (mmen) | ~4.34 | ~1 bar, 313 K | Enhanced CO₂ binding and mechanical properties | researchgate.netrsc.org |
| N-ethylethylenediamine (een) | ~5.05 | ~1 bar, 313 K | Promising for sorbent-based CO₂ capture | nih.govresearchgate.net |
Introduction of Perfluorinated Bridging Ligands for Lewis Acidity Tuning
The catalytic activity of MOFs, particularly their Lewis acidity, can be precisely tuned by modifying the electronic properties of the organic linkers. researchgate.netnih.gov A highly effective strategy for enhancing the Lewis acidity of metal sites within a MOF is the use of perfluorinated bridging ligands. researchgate.netnih.gov The strong electron-withdrawing nature of fluorine atoms pulls electron density away from the metal-carboxylate core, making the metal centers more electron-deficient and thus more powerful Lewis acids. researchgate.netnih.gov
This concept has been demonstrated in zirconium-based MOFs. Researchers synthesized a perfluorinated MOF, denoted as Zr6-fBPDC, using 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid (H2fBPDC) as the linker. researchgate.netnih.gov This MOF is an analogue of the well-known UiO-67, which is built from standard 4,4'-biphenyldicarboxylic acid. researchgate.net
Quantitative studies, using fluorescence spectroscopy with N-methylacridone (NMA) as a probe, confirmed that the perfluorinated Zr6-fBPDC is significantly more Lewis acidic than its non-fluorinated counterpart. researchgate.net This enhanced Lewis acidity translates to improved catalytic performance. For example, a related perfluorinated MOF, Zr6-fBDC, was shown to be a highly active catalyst for reactions such as Diels-Alder and arene C-H iodination. researchgate.netnih.gov The principle also applies to other metal systems; for instance, substituting hydrogen with fluorine on the ligands of an Fe-based MOF (MIL-88B) was found to enhance the Lewis acidity of the Fe nodes and boost its catalytic efficiency in ozonation reactions. acs.org This work establishes ligand perfluorination as a critical tool for designing highly Lewis acidic MOFs for applications in catalysis. researchgate.netnih.gov
Table 3: Comparison of Lewis Acidity in Fluorinated and Non-Fluorinated MOFs
| MOF | Linker | Lewis Acidity Enhancement | Method of Determination | Reference |
| Zr₆-fBPDC | 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid | Significantly more Lewis acidic than UiO-67 | Fluorescence Spectroscopy (NMA probe) | researchgate.netnih.gov |
| UiO-67 | 4,4'-biphenyldicarboxylic acid | Baseline (non-fluorinated) | Fluorescence Spectroscopy (NMA probe) | researchgate.net |
| 4F-MIL-88B | Perfluorinated terephthalic acid | Enhanced Lewis acidity at Fe nodes | Experimental and DFT calculations | acs.org |
Advanced Functional Applications in Materials Science Research
Gas Adsorption and Separation Research
The porous nature of MOFs built with 2,2'-Biphenyldicarboxylate linkers allows for the trapping and storage of gas molecules. By modifying the framework's structure and chemical environment, it is possible to achieve selective adsorption of specific gases, a critical aspect for purification and separation technologies.
Carbon Dioxide (CO2) Capture and Adsorption Mechanisms
The capture of carbon dioxide is a significant area of research due to its environmental implications. MOFs containing biphenyldicarboxylate linkers have been investigated for their potential in CO2 adsorption. The mechanism of adsorption is often a combination of physisorption and chemisorption, influenced by the specific properties of the MOF.
One key mechanism involves the interaction between the quadrupole moment of the CO2 molecule and the delocalized π-electron systems of the phenyl rings within the biphenyldicarboxylate linker. sci-hub.box The geometry of the linker can create "pockets" that favorably accommodate CO2 molecules. sci-hub.box For instance, structural analysis has shown that the carbon atom of CO2 can position itself between the centroids of two aromatic rings of the linker. sci-hub.box
Furthermore, functionalizing the biphenyldicarboxylate linker or the metal nodes can significantly enhance CO2 uptake. The introduction of amine groups, for example, can lead to chemisorption through the formation of carbamates, which is a stronger interaction than physisorption. rdd.edu.iq In a study of an alkylamine-appended MOF, mmen-Mg2(dobpdc) (where dobpdc4- is 4,4'-dioxido-3,3'-biphenyldicarboxylate), a cooperative adsorption mechanism was observed. rdd.edu.iqnih.gov This mechanism involves the insertion of CO2 into the metal-amine bond, leading to a step-shaped adsorption isotherm and high uptake capacity at low pressures. rdd.edu.iqnih.gov For example, mmen-Mg2(dobpdc) demonstrated a CO2 uptake of 2.0 mmol/g at 0.39 mbar and 25 °C, which is relevant for direct air capture. nih.gov
The presence of open metal sites within the MOF structure also plays a crucial role in CO2 adsorption. rsc.org These sites can act as strong Lewis acid centers that directly coordinate with the Lewis basic oxygen atoms of the CO2 molecule.
Selective Gas Adsorption Studies (e.g., CO2–N2, CH4–N2)
A critical performance metric for gas separation materials is their selectivity—the ability to preferentially adsorb one gas over another. MOFs based on biphenyldicarboxylate have shown promise in separating CO2 from other gases like nitrogen (N2) and methane (B114726) (CH4), which is vital for applications such as flue gas purification and natural gas upgrading.
The selectivity for CO2 over N2 is often attributed to the larger quadrupole moment of CO2, which leads to stronger interactions with the MOF's framework, particularly with the aromatic rings of the linker. sci-hub.box In a study of a calcium-based coordination network, high selectivity for CO2/N2 was maintained even at high relative humidity. sci-hub.box
Functionalization of the linker is a key strategy to enhance selectivity. In a study of two UiO-67 analogues, which are based on a biphenyl-4,4'-dicarboxylate linker, the introduction of carbonyl and sulfone functional groups led to enhanced CO2/N2 and CO2/CH4 selectivities compared to the parent UiO-67. nih.gov For example, at 298 K and 1 atm, the CO2/N2 selectivity for UiO-67 was 9.4, while for the functionalized MOFs BUT-10 and BUT-11, the selectivities were 18.6 and 31.5, respectively. nih.gov Similarly, the CO2/CH4 selectivity increased from 2.7 for UiO-67 to 9.0 for BUT-11. nih.gov
A MOF designated as MOF-3, synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, also exhibited selective gas adsorption for CO2–N2 and CH4–N2 mixtures. rsc.org The presence of two types of one-dimensional channels with different diameters contributes to this selectivity. rsc.org
The table below summarizes the selective gas adsorption properties of some MOFs.
| MOF | Gas Pair | Selectivity | Conditions | Reference |
| BUT-11 | CO2/N2 | 31.5 | 298 K, 1 atm | nih.gov |
| BUT-11 | CO2/CH4 | 9.0 | 298 K, 1 atm | nih.gov |
| BUT-10 | CO2/N2 | 18.6 | 298 K, 1 atm | nih.gov |
| BUT-10 | CO2/CH4 | 5.1 | 298 K, 1 atm | nih.gov |
| UiO-67 (parent) | CO2/N2 | 9.4 | 298 K, 1 atm | nih.gov |
| UiO-67 (parent) | CO2/CH4 | 2.7 | 298 K, 1 atm | nih.gov |
Impact of Framework Structure and Pore Geometry on Adsorption Capacity
The gas adsorption capacity of a MOF is intrinsically linked to its physical structure, including its surface area, pore volume, and pore geometry. nih.govescholarship.org The use of this compound and its derivatives as linkers allows for the construction of MOFs with diverse framework topologies and pore environments.
However, beyond just volume, the size and shape of the pores play a critical role, especially in selective adsorption. bohrium.com The kinetic diameters of gas molecules (e.g., CO2: 3.30 Å, N2: 3.64 Å, CH4: 3.80 Å) can be exploited for size-sieving effects if the pore apertures are appropriately tuned. bohrium.combiotechjournal.in A MOF with pore dimensions of 4 × 4 Å has been shown to be effective in separating CO2 from N2 and CH4. biotechjournal.in
The flexibility of the MOF framework can also impact adsorption capacity. Some MOFs exhibit a "breathing" effect, where the framework structure changes upon gas adsorption, leading to a step-wise uptake of gas. mdpi.com The structure of a copper-based MOF with 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid revealed a 4-fold interpenetrated 3D framework with two kinds of 1D channels, having diameters of 11 Å and 7 Å, which influences its gas adsorption properties. rsc.org
Functionalization of the biphenyldicarboxylate linker not only affects the chemical interactions but can also alter the pore geometry. While functionalization can enhance selectivity, it may also lead to a decrease in pore size and surface area, which can, in turn, affect the total adsorption capacity. nih.gov
Catalysis Research
The tunable nature of MOFs, including those constructed from this compound, makes them excellent platforms for heterogeneous catalysis. The metal nodes can act as catalytic sites, and the organic linkers can be functionalized to participate in or influence catalytic reactions.
Heterogeneous Catalysis via MOF-Based Systems
MOFs serve as versatile heterogeneous catalysts, offering advantages such as high surface area, uniform and accessible active sites, and ease of separation and recyclability. wikipedia.orgwiley.com The catalytic activity can stem from the metal nodes, the organic linkers, or guest species encapsulated within the pores. wiley.com
MOFs based on biphenyldicarboxylate linkers have been employed in various catalytic reactions. For example, a copper-based MOF, Cu2(BPDC)2(BPY) (where BPDC is 4,4'-biphenyldicarboxylate (B8443884) and BPY is 4,4'-bipyridine), has been shown to be an efficient heterogeneous catalyst for the cross-dehydrogenative coupling reaction of ethers with 2-carbonyl-substituted phenols. researchgate.net This MOF exhibited higher catalytic activity compared to other copper MOFs like Cu3(BTC)2 and several copper salts. researchgate.net
A zinc-based coordination polymer constructed from a biphenyl-dicarboxylate linker has been demonstrated as an effective and recyclable heterogeneous catalyst for the Henry reaction. acs.org Furthermore, MOFs can be doped with catalytically active metal complexes. A highly stable zirconium-based MOF, UiO-67, which uses para-biphenyldicarboxylic acid as a linker, has been doped with iridium and ruthenium complexes to create catalysts for water oxidation and photocatalytic CO2 reduction, respectively. nih.gov
Olefin Epoxidation Reactions
The epoxidation of olefins is a crucial industrial process for producing epoxides, which are valuable intermediates in the synthesis of polymers and fine chemicals. mdpi.com MOFs containing biphenyldicarboxylate linkers have been explored as heterogeneous catalysts for these reactions.
A zirconium-based MOF, UiO-67, was modified by partially replacing the 4,4'-biphenyldicarboxylic acid linker with a dioxomolybdenum(VI) complex. ua.pt The resulting material, UiO-67-MoO2Cl2(bpydc), catalyzed the epoxidation of cis-cyclooctene and limonene (B3431351) using tert-butylhydroperoxide as the oxidant. ua.pt High conversion and selectivity were achieved, as detailed in the table below.
| Substrate | Conversion | Selectivity to Epoxide | Conditions | Reference |
| cis-cyclooctene | 97% | 100% | 75 °C, α,α,α-trifluorotoluene as co-solvent | ua.pt |
| Limonene | 67% | 90% | 75 °C, α,α,α-trifluorotoluene as co-solvent | ua.pt |
Another study utilized a copper MOF synthesized from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, which proved to be highly active for olefin epoxidation reactions. researchgate.net Similarly, homochiral MOFs created with a chiral ligand and biphenyldicarboxylate have shown catalytic activity for asymmetric olefin epoxidation. wikipedia.org
Lewis Acid Catalysis and Tuning of Lewis Acidity in MOFs
The Lewis acidity of the metal nodes in MOFs is a key factor in their catalytic performance. nih.govresearchgate.net This acidity can be tuned by modifying the electronic properties of the organic linkers. researchgate.net Perfluorination of the biphenyl-dicarboxylate linker, for example, has been shown to significantly enhance the Lewis acidity of the resulting MOF. nih.govresearchgate.net A study involving 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid (H2fBPDC) in the formation of a Zr-based MOF, Zr6-fBPDC, demonstrated that this perfluorinated MOF is considerably more Lewis acidic than its non-fluorinated counterpart. nih.gov The increased Lewis acidity is a result of the electron-withdrawing fluorine atoms, which make the metal centers more electron-deficient. nih.govresearchgate.net This enhanced acidity can lead to higher catalytic activity in Lewis acid-catalyzed reactions. nih.gov Quantitative methods, such as fluorescence spectroscopy with N-methylacridone as a probe, have been developed to determine the Lewis acidity of these materials. researchgate.net
Optimization of Catalytic Parameters and Substrate Scope
To maximize the efficiency of MOF-catalyzed reactions, it is often necessary to optimize various reaction parameters. nih.govacs.org For the Henry reaction catalyzed by the aforementioned Zn(II)-based CP, parameters such as solvent, temperature, and catalyst loading are optimized to achieve the highest product yields. acs.org
The substrate scope of these catalytic systems has also been investigated. acs.org In the case of the Henry reaction, the Zn(II)-based CP catalyst has been tested with a range of substituted benzaldehydes. acs.org The results indicate that aldehydes with electron-withdrawing groups, such as nitro and chloro groups, generally lead to higher product yields compared to those with electron-donating groups like hydroxyl or methoxy (B1213986) groups. acs.org This is likely due to the enhanced electrophilicity of the aldehydes with electron-withdrawing substituents. acs.org
Table 1: Substrate Scope in the Henry Reaction Catalyzed by a Zn(II)-based CP
| Aldehyde Substrate | Product Yield (%) |
|---|---|
| Benzaldehyde | 81 |
| 2-Nitrobenzaldehyde | 82 |
| 3-Nitrobenzaldehyde | 85 |
| 4-Nitrobenzaldehyde | 90 |
| 4-Chlorobenzaldehyde | 81 |
| 4-Hydroxybenzaldehyde | 20 |
| 4-Methylbenzaldehyde | 60 |
| 4-Methoxybenzaldehyde | 45 |
| Cinnamaldehyde | 35 |
Data sourced from a study on the catalytic activity of a Zn(II)-based coordination polymer. acs.org
Luminescence and Sensing Applications
Coordination polymers and MOFs incorporating this compound and its derivatives often exhibit interesting luminescent properties, making them suitable for applications in sensing and detection. tandfonline.comosti.gov
The photoluminescence of CPs and MOFs can originate from the organic linker, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. osti.gov The rigid framework of these materials can enhance the luminescence intensity compared to the free ligand by reducing non-radiative decay pathways. researchgate.net
Coordination polymers constructed from biphenyl-dicarboxylate linkers and various metal ions, such as Cd(II) and Zn(II), often display strong luminescence. tandfonline.comtandfonline.com For example, two Cd(II) coordination polymers based on biphenyl-2,2′,4,4′-tetracarboxylate have been synthesized and their photoluminescent properties investigated. tandfonline.com The emission spectra of these materials can be influenced by the specific structure and the nature of the metal ion and other coordinated ligands. tandfonline.com Lanthanide-based MOFs with 4,4'-biphenyldicarboxylate have also been shown to exhibit strong characteristic emissions from the lanthanide ions due to efficient energy transfer from the linker to the metal center. rsc.orgrsc.org
The luminescent properties of MOFs can be exploited for the detection of various analytes through mechanisms such as fluorescence quenching or enhancement. capes.gov.brnih.gov The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the luminescent components. scienceopen.com
For instance, a zinc coordination polymer has been shown to be a highly selective and sensitive luminescent sensor for acetone (B3395972) and Fe³⁺ ions. mdpi.com The presence of these analytes causes a noticeable change in the fluorescence intensity of the material. mdpi.com Similarly, water-stable Cd(II) and Zn(II) coordination polymers have been developed as recyclable luminescent sensors for detecting hippuric acid in simulated urine, which is a biomarker for toluene (B28343) exposure. nih.gov These sensors exhibit high selectivity and sensitivity with a fast response time. nih.gov The sensing mechanism often involves interactions between the analyte and the uncoordinated nitrogen atoms of auxiliary ligands or the metal centers within the MOF structure. nih.gov
Fluorescence-Based Detection of Analytes
Detection of Nitroaromatic Explosives in Vapor Phase
The detection of nitroaromatic explosives is a critical area of research for security and environmental monitoring. rsc.org Metal-organic frameworks (MOFs) containing this compound have shown promise as fluorescent sensors for these compounds in the vapor phase. rsc.orgnih.gov These MOFs can detect nitroaromatic compounds through changes in their fluorescence, a process known as quenching or enhancement. nih.gov
A notable example is a highly luminescent microporous MOF, [Zn2(bpdc)2(bpee)] (where bpdc is 4,4'-biphenyldicarboxylate), which has demonstrated the ability to rapidly and reversibly detect vapors of 2,4-dinitrotoluene (B133949) (DNT) and the plastic explosive taggant 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB). acs.orgresearchgate.net The detection mechanism relies on redox fluorescence quenching, offering high sensitivity. acs.orgresearchgate.net The interaction between the electron-deficient nitroaromatic compounds and the electron-rich MOF leads to a reduction in the fluorescence intensity, signaling the presence of the explosive. researchgate.net
Table 1: Performance of a [Zn2(bpdc)2(bpee)]-based MOF Sensor for Explosive Detection
| Analyte | Detection Limit | Response Time | Detection Mechanism |
| 2,4-Dinitrotoluene (DNT) | 2 ng acs.org | ~10 seconds osti.gov | Fluorescence Quenching acs.org |
| 2,3-Dimethyl-2,3-dinitrobutane (DMNB) | Not Specified | ~10 seconds osti.gov | Fluorescence Quenching acs.org |
| Trinitrotoluene (TNT) | 0.5 ng acs.org | Not Specified | Fluorescence Quenching acs.org |
Sensing of Mercury(II) Ions
The detection of heavy metal ions, such as mercury(II) (Hg²⁺), in aqueous environments is crucial due to their high toxicity. rsc.org MOFs functionalized with this compound have been explored as fluorescent sensors for Hg²⁺ ions. mdpi.com The sensing mechanism often involves either fluorescence quenching or enhancement upon interaction with the metal ions. mdpi.com
The design of the MOF plays a significant role in its sensing performance. For instance, a Co(II)-based MOF demonstrated fluorescence enhancement in the presence of Hg²⁺ ions, with a linear response in the 1–120 µM range and a limit of detection of 4.1 µM. mdpi.com The interaction between the mercury ions and the organic ligand or the metal nodes of the MOF can lead to a change in the electronic properties of the framework, resulting in a detectable optical signal. mdpi.com
Different strategies have been employed to improve the sensitivity and selectivity of these sensors. These include the introduction of specific functional groups into the ligand or the use of post-synthetic modification to create binding sites for the target ions. mdpi.com The development of these sensors is a step towards creating portable and efficient devices for on-site environmental monitoring. rsc.org
Table 2: Comparison of MOF-based Sensors for Mercury(II) Ion Detection
| MOF System | Detection Mechanism | Linear Range | Limit of Detection (LOD) |
| Co(II)-based MOF mdpi.com | Fluorescence Enhancement | 1–120 µM | 4.1 µM |
| PCN-224 mdpi.com | Fluorescence Quenching | 0.1–10 µM | 6 nM |
| CsPbBr₃ Crystallites rsc.org | Fluorescence Quenching | 5–100 nM | 0.1 nM |
Mechanism of Fluorescence Quenching and Enhancement
The sensing capabilities of MOFs based on this compound are rooted in the phenomena of fluorescence quenching and enhancement. nih.gov These processes are initiated by the interaction between the analyte molecule and the MOF.
Fluorescence Quenching is often observed in the detection of electron-deficient molecules like nitroaromatic explosives. researchgate.net When these molecules enter the pores of the MOF, they can interact with the excited state of the framework's fluorescent components. This interaction can lead to an electron transfer from the excited MOF to the analyte, a process known as photoinduced electron transfer (PET). chemrxiv.org This transfer provides a non-radiative pathway for the decay of the excited state, resulting in a decrease, or quenching, of the fluorescence intensity. chemrxiv.org The efficiency of quenching is related to the electron-accepting ability of the analyte.
Fluorescence Enhancement , on the other hand, can occur when the interaction with an analyte restricts the vibrational and rotational freedom of the ligand within the MOF structure. This restriction reduces non-radiative decay pathways, leading to an increase in the fluorescence quantum yield and, consequently, an enhancement of the emission intensity. This mechanism is often observed in the sensing of certain metal ions or organic molecules. mdpi.com
The specific mechanism, whether quenching or enhancement, is dependent on the electronic properties of both the MOF and the analyte, as well as the nature of their interaction. nih.govmdpi.com
White-Light Emission from Functionalized Frameworks
The generation of white-light emission from a single material is a significant goal in materials science, with potential applications in solid-state lighting. wiley.com Metal-organic frameworks (MOFs) offer a versatile platform for achieving this by incorporating multiple emissive components within a single framework.
One approach involves the encapsulation of lanthanide ions, such as Eu³⁺ and Tb³⁺, into a MOF built with a ligand like 4,4'-biphenyldicarboxylate. ugr.esconicet.gov.ar These ions exhibit characteristic sharp emission bands in the red and green regions of the spectrum, respectively. conicet.gov.ar By carefully tuning the ratio of the encapsulated lanthanide ions, it is possible to combine their emissions with the blue emission from the organic ligand to generate white light. conicet.gov.ar
Another strategy involves the co-doping of the framework with different emissive species or the use of guest molecules that can modulate the emission properties of the host MOF. conicet.gov.ar The ability to control the emission color by adjusting the excitation wavelength or the concentration of guest species provides a pathway to tunable solid-state lighting materials. conicet.gov.ar
Applications in Polymer Synthesis
This compound and its isomers are valuable building blocks in the field of polymer chemistry, particularly for the synthesis of high-performance polymers. scirp.org
Role as Monomers for Rigid-Rod Polymers
Rigid-rod polymers are a class of materials known for their exceptional thermal stability and mechanical strength. researchgate.net The rigid and linear structure of the biphenyl (B1667301) unit in this compound makes it an ideal monomer for creating the stiff backbones characteristic of these polymers. scirp.org These polymers often exhibit liquid crystalline properties due to the ordered arrangement of the polymer chains. scirp.org
The synthesis of these polymers typically involves polycondensation reactions, where the dicarboxylic acid or its derivative is reacted with a suitable co-monomer, such as a diol or a diamine. jk-sci.com The resulting polyesters or polyamides possess a high degree of order and can be processed into high-strength fibers and films. google.com
Intermediates for Liquid Crystalline Polymers
Liquid crystalline polymers (LCPs) are a unique class of materials that exhibit properties of both liquids and solids. lcms.cz They are composed of rigid mesogenic units that can self-assemble into ordered structures. cam.ac.uk this compound and its isomers serve as key intermediates in the synthesis of the mesogenic units that form the basis of many LCPs. scirp.orggoogleapis.com
The incorporation of the biphenyl moiety into the polymer backbone imparts the necessary rigidity for the formation of liquid crystalline phases. acs.org These polymers can be processed in the molten state, where they exhibit low viscosity, and then cooled to form highly ordered, solid materials with excellent mechanical properties and dimensional stability. scirp.orggoogle.com This makes them suitable for applications in electronics, automotive components, and aerospace. lcms.cz
Electrochemical Behavior in Supramolecular Assembliesnih.gov
A key feature of the diphenate ligand is its conformational flexibility, stemming from the variable dihedral angle between its two phenyl rings. nih.gov This flexibility allows it to adapt during self-assembly processes, leading to diverse and complex supramolecular structures. nih.gov The specific geometry and connectivity within these assemblies, governed by the ligand's conformation, directly influence the electronic communication and charge transfer pathways within the material, thereby defining its electrochemical signature.
Research has demonstrated that the supramolecular environment can exert a profound influence on the redox potential of electroactive units integrated within an assembly. researchgate.net Factors such as the spatial confinement and proximity effects imposed by the framework can shift the oxidation or reduction potentials compared to the isolated molecules. researchgate.net This principle is fundamental to understanding the electrochemical behavior of assemblies containing this compound, where the ligand acts as the structural scaffold that modulates the properties of redox-active metal centers or guest molecules.
Detailed Research Findings
Detailed investigations into specific supramolecular systems have provided quantitative insights into their electrochemical behavior. The choice of metal ion, the presence of ancillary ligands, and the specific conformation of the diphenate linker all contribute to the final properties.
One area of advanced application involves using the conformational changes of diphenic acid derivatives to create materials with transient electronic functions. In one study, diphenic acids were shown to undergo an out-of-equilibrium change in their dihedral angle when chemically fueled with carbodiimide. nih.gov This reaction transiently forms the corresponding diphenic anhydride (B1165640), which reduces the torsional angle between the biaryl rings. nih.gov When these molecules are assembled into a hydrogel, this fuel-driven geometric change leads to a temporary, nearly threefold increase in electrical conductivity, demonstrating a sophisticated method of controlling electrochemical properties over time. nih.gov
Cyclic voltammetry (CV) is a primary technique for characterizing these materials. rsc.org Studies on iridium complexes containing a biphenyl-2,2'-diyl moiety, structurally related to diphenate, provide specific electrochemical data. For instance, the complex CpIr(biph)(cod) displays a quasi-reversible, iridium-centered oxidation. acs.org The electrochemical details are summarized in the table below.
| Complex | Redox Process | Midpoint Potential (E1/2) vs NHE [mV] | Peak Separation (ΔEp) [mV] | Peak Current Ratio (ip,c/ip,a) | Reference |
|---|---|---|---|---|---|
| CpIr(biph)(cod) | Ir(III)/Ir(IV) Oxidation | 1320 | 157 | 0.70 | acs.org |
The data indicates a quasi-reversible process, as the ratio of the cathodic to anodic peak currents (ip,c/ip,a) is less than one, suggesting the oxidized species has limited stability on the timescale of the experiment. acs.org
Furthermore, the rich electrochemical behavior of supramolecular squares linked by dicarboxylates, including isomers like 4,4'-biphenyldicarboxylate, has been noted. These studies emphasize that the nature of the dicarboxylate linker significantly affects the redox properties of the dimetal units that form the corners of the square assemblies. While not directly involving the 2,2'- isomer, this work reinforces the concept that the biphenyldicarboxylate ligand is not a passive component but an active participant in tuning the electrochemical characteristics of the final supramolecular structure.
Theoretical and Computational Investigations of 2,2 Biphenyldicarboxylate Systems
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting and understanding the behavior of 2,2'-biphenyldicarboxylate systems. These computational approaches enable the determination of stable geometries, conformational preferences, and thermodynamic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has proven to be a versatile and popular method in computational chemistry. wikipedia.org DFT calculations are employed to optimize the geometry of molecules, predicting bond lengths, angles, and dihedral angles that correspond to the lowest energy conformation. mdpi.comscispace.com For complex molecules, geometry optimization is a crucial step to finding the most stable structure. mdpi.com Various functionals and basis sets can be used within the DFT framework to achieve accurate predictions of molecular structures. mdpi.com
In the context of this compound, DFT calculations are essential for determining the preferred spatial arrangement of the two phenyl rings and the carboxylic acid groups. The optimization process seeks the minimum energy structure on the potential energy surface, providing a detailed three-dimensional model of the molecule. These calculations can be performed for the isolated molecule in the gas phase or can incorporate solvent effects to simulate more realistic chemical environments.
The defining structural feature of biphenyl (B1667301) systems is the torsion angle (or dihedral angle) between the two phenyl rings. This angle is a result of the balance between two opposing effects: the steric hindrance between the ortho substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar conformation.
Thermochemical properties, such as the standard molar enthalpies of combustion (Δc H m°) and formation (Δf H m°), provide fundamental data on the energetic stability of a compound. These values can be determined experimentally through techniques like combustion calorimetry and can also be calculated using computational methods. nih.govlabflow.com
For this compound, both experimental and theoretical thermochemical studies have been conducted. nih.govresearchgate.net The standard molar enthalpy of combustion was measured, and from this, the standard molar enthalpy of formation in the crystalline state was derived. nih.gov By combining these data with the enthalpy of sublimation, the gas-phase enthalpy of formation can be determined. nih.gov Computational methods, such as ab initio calculations, can be used to calculate these enthalpies, and a good agreement between theoretical and experimental values validates both the experimental measurements and the computational models used. nih.govresearchgate.net
Table 1: Experimental Thermochemical Data for Biphenyl Carboxylic Acids at T = 298.15 K
| Compound | -(Δc H m°)(cr) / kJ mol⁻¹ | (Δf H m°)(cr) / kJ mol⁻¹ | (Δsub H m°) / kJ mol⁻¹ | (Δf H m°)(g) / kJ mol⁻¹ |
| 2,2'-Biphenyldicarboxylic acid | 6470.8 ± 2.6 | -824.2 ± 3.1 | 155.1 ± 1.6 | -669.1 ± 3.5 |
| 4,4'-Biphenyldicarboxylic acid | 6436.4 ± 2.7 | -858.6 ± 3.2 | 196.8 ± 1.9 | -661.8 ± 3.7 |
Data sourced from a combined experimental and theoretical study. nih.gov
Comparing the properties of isomers provides valuable insights into structure-property relationships. A comparative study of this compound and its isomer, 4,4'-biphenyldicarboxylate (B8443884), reveals significant differences in their thermochemical stability. nih.gov
The experimental data show that this compound is less stable in the crystalline phase than the 4,4'-isomer, as indicated by its less negative enthalpy of formation. nih.gov This decreased stability is attributed to the steric strain caused by the adjacent carboxylic acid groups in the 2,2'-isomer. nih.gov In general, acids with at least one ortho-COOH group are comparatively less stable than their isomers that only have meta or para-COOH groups. nih.govresearchgate.net This steric hindrance is relieved in the 4,4'-isomer where the functional groups are positioned far apart. However, in the gas phase, the enthalpies of formation for the two isomers are surprisingly similar, suggesting that intermolecular forces in the crystal lattice play a significant role in their relative stabilities. nih.gov
Electronic Structure and Reactivity Studies
The arrangement of electrons in molecular orbitals governs the chemical reactivity and electronic properties of a molecule. Computational methods are instrumental in elucidating these characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.comwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.netmalayajournal.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net This energy gap is also related to the electronic absorption properties of the molecule. ossila.com For this compound, computational analysis of the HOMO and LUMO can provide insights into its reactivity in various chemical processes, such as its coordination to metal ions or its participation in electron transfer reactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a guide to the reactivity of a molecule towards charged reactants by identifying regions of positive and negative electrostatic potential. uni-muenchen.deresearchgate.net In MEP maps, colors are used to denote different potential values on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net Green or yellow colors usually represent neutral or near-zero potential regions. researchgate.net
For systems involving this compound, MEP analysis reveals distinct electrostatic features. The oxygen atoms of the carboxylate groups are characterized by a high electron density, making them strong nucleophilic sites. This is visually represented by intense red or yellow regions on the MEP surface. These negative potential zones are primarily associated with the lone pairs of the oxygen atoms and are the most probable sites for interactions with electrophiles or for coordinating with metal cations.
Conversely, the hydrogen atoms of the biphenyl rings and any coordinated water molecules typically exhibit positive electrostatic potential, appearing as blue regions on the MEP map. These sites are electrophilic and are likely to engage in interactions with nucleophiles. The aromatic rings themselves often present a gradient of potential, with the central C-C bond of the biphenyl group being relatively neutral.
Mulliken Population Analysis
Mulliken population analysis is a method in computational chemistry for estimating partial atomic charges and the electronic population of atomic and molecular orbitals. wikipedia.orglibretexts.org It partitions the total electron population of a molecule among its constituent atoms, providing insights into the charge distribution and the nature of chemical bonds. libretexts.org The analysis is based on the linear combination of atomic orbitals (LCAO) to form molecular orbitals. wikipedia.org
In the context of this compound and its derivatives or complexes, Mulliken population analysis can quantify the charge distribution suggested by MEP mapping. The analysis typically reveals a significant negative charge on the oxygen atoms of the carboxylate groups, confirming their nucleophilic character. The carbon atoms of the carboxylate groups, being bonded to the electronegative oxygen atoms, will show a positive charge.
The carbon atoms of the biphenyl rings will have varying charges depending on their position and the electronic effects of the carboxylate substituents. The hydrogen atoms attached to the biphenyl rings generally carry a small positive charge.
It is important to note that Mulliken population analysis has known limitations. The calculated atomic charges can be sensitive to the choice of the basis set used in the quantum chemical calculations. wikipedia.orguni-muenchen.de Despite this, the method remains a useful tool for comparing charge distributions within a series of related molecules calculated at the same level of theory.
Below is a hypothetical data table illustrating the type of information that can be obtained from a Mulliken population analysis on a simplified this compound anion. The exact values would depend on the specific computational method and basis set employed.
| Atom | Mulliken Atomic Charge (e) |
| O (carboxylate) | -0.85 |
| C (carboxylate) | +0.75 |
| C (ipso-phenyl) | +0.10 |
| C (ortho-phenyl) | -0.05 |
| C (meta-phenyl) | +0.02 |
| C (para-phenyl) | -0.03 |
| H (phenyl) | +0.15 |
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgresearchgate.net The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a given molecule is greater than that from all other molecules in the crystal. scispace.com By mapping properties like the distance to the nearest nucleus inside the surface (di) and the distance to the nearest nucleus outside the surface (de), one can analyze the close contacts between molecules. scispace.com
For crystal structures containing the this compound ligand, Hirshfeld surface analysis and the corresponding 2D fingerprint plots reveal the prevalence of various non-covalent interactions. The most significant interactions are typically H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The O···H/H···O interactions, representing hydrogen bonds, appear as sharp "spikes" in the fingerprint plot. The C···H/H···C interactions are often associated with C–H···π stacking. The H···H contacts generally cover a large area of the fingerprint plot, indicating their high frequency in the crystal packing. nih.gov
The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal structure. For example, in a hypothetical copper(II) complex with this compound, the contributions might be as follows:
| Interaction Type | Percentage Contribution |
| H···H | 45% |
| O···H/H···O | 25% |
| C···H/H···C | 20% |
| C···C (π-π stacking) | 5% |
| Other | 5% |
These analyses provide valuable insights into how the this compound molecules self-assemble and how they interact with other molecules or ions in the solid state.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization of non-covalent interactions in real space. wikipedia.orgnih.gov It is based on the electron density and its derivatives, specifically the reduced density gradient (RDG). wikipedia.org NCI plots show isosurfaces of the RDG, which are colored to indicate the type and strength of the interaction. Blue isosurfaces typically represent strong, attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org Within QTAIM, the presence of a bond path between two atoms, a line of maximum electron density, is a necessary condition for a chemical bond. muni.cz The properties of the electron density at the bond critical point (BCP), a point of minimum density along the bond path, can be used to characterize the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). muni.cz
In the study of this compound systems, NCI and QTAIM analyses provide detailed insights into the specific non-covalent interactions that govern their structure. NCI plots can visually confirm the presence of hydrogen bonds between the carboxylate groups and other hydrogen-bond donors, as well as van der Waals contacts between the phenyl rings. researchgate.netjussieu.fr
QTAIM analysis can further quantify these interactions. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of a hydrogen bond can indicate its strength. A higher ρ and a positive ∇²ρ are characteristic of strong, closed-shell interactions. The delocalization index, δ(A,B), from QTAIM can be used to quantify the number of electrons shared between two atomic basins, providing a measure of bond order. muni.cz
| Interaction | Typical ρ(BCP) (a.u.) | Typical ∇²ρ(BCP) (a.u.) |
| O–H···O Hydrogen Bond | 0.02 - 0.04 | +0.07 - +0.15 |
| C–H···O Hydrogen Bond | 0.005 - 0.015 | +0.02 - +0.05 |
| π···π Stacking | ~0.005 | ~+0.01 |
These theoretical tools are invaluable for a deep understanding of the subtle forces that dictate the supramolecular chemistry of this compound.
Hydrogen Bonding (O–H···O, C–H···O) and Pi-Stacking (π···π, C–H···π) Interactions
Hydrogen bonds and pi-stacking interactions are fundamental non-covalent forces that play a crucial role in the structure and assembly of this compound-containing systems.
Hydrogen Bonding: The carboxylate groups of this compound are excellent hydrogen bond acceptors. They can readily form strong O–H···O hydrogen bonds with hydrogen bond donors such as water molecules, alcohols, or protonated amines. nih.gov In the solid state, these interactions often lead to the formation of extended networks, such as chains or sheets. nih.goviucr.org For instance, in the crystal structure of 4,4',6,6'-tetramethyl-biphenyl-2,2'-dicarboxylic acid, extensive hydrogen bonding is observed, with O···O distances in the range of 2.598 to 2.652 Å. nih.gov Weaker C–H···O hydrogen bonds, involving the C-H groups of the biphenyl rings and the carboxylate oxygen atoms, also contribute to the stability of the crystal packing. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| O–H···O | -OH, -NH | O=C | 2.5 - 2.9 nih.gov |
| C–H···O | C-H (aromatic) | O=C | 3.0 - 3.5 |
| π···π | Phenyl ring | Phenyl ring | 3.3 - 3.8 |
| C–H···π | C-H (aliphatic/aromatic) | Phenyl ring | 2.8 - 3.5 researchgate.net |
Modeling of Host-Guest Interactions in MOFs/CPs
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) constructed from this compound ligands can possess porous structures capable of encapsulating guest molecules. rsc.orgresearchgate.net Understanding the interactions between the host framework and the guest molecules is crucial for designing materials with specific applications, such as gas storage, separation, and catalysis. bohrium.comacs.org
Computational modeling plays a vital role in elucidating these host-guest interactions at the molecular level. nih.gov Techniques such as Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the adsorption isotherms and selectivities of different guest molecules within the pores of the MOF. Molecular dynamics (MD) simulations can provide insights into the diffusion of guest molecules and the dynamic behavior of the host framework upon guest inclusion.
Quantum chemical calculations, often at the Density Functional Theory (DFT) level, can be employed to determine the binding energies of guest molecules at specific sites within the MOF pores. These calculations can identify the most favorable binding sites and characterize the nature of the host-guest interactions, which can include hydrogen bonding, van der Waals forces, and electrostatic interactions. acs.org
For example, modeling could reveal that small gas molecules like CO₂ might interact favorably with the carboxylate groups of the this compound linker through a combination of electrostatic and van der Waals interactions. Aromatic guest molecules, on the other hand, might exhibit π-π stacking interactions with the biphenyl backbone of the linker.
Simulation of Gas Adsorption Mechanisms and Thermodynamics
The adsorption of gases in porous materials built with this compound and its isomers, such as those found in metal-organic frameworks (MOFs), is extensively studied using computational simulations. acs.org These atomistic simulations provide detailed information that can complement and explain experimental findings. acs.org
The most common simulation technique is the Grand Canonical Monte Carlo (GCMC) method, which is widely used to model gas adsorption and separation in MOFs and to identify favorable binding sites for adsorbates. nih.govscispace.com GCMC simulations mimic experimental conditions by keeping the temperature and chemical potential of the gas constant, allowing for the calculation of adsorption isotherms. scispace.com For more dynamic insights, GCMC can be combined with Molecular Dynamics (MD), a technique known as the "adsorption–relaxation" model. acs.orgchemrxiv.org This hybrid approach allows researchers to monitor structural changes in the framework, such as flexibility and pore dynamics, as gas molecules are adsorbed. acs.orgchemrxiv.org
Recent advancements have incorporated high-dimensional neural network potentials (HDNNPs) into these simulations. acs.orgchemrxiv.org HDNNPs, trained on data from high-accuracy Density Functional Theory (DFT) calculations, allow for a more realistic and precise description of the MOF's behavior during gas adsorption. chemrxiv.org For instance, in a study of IRMOF-10, which is extended with a biphenyldicarboxylate linker, combined GCMC/MD simulations driven by HDNNPs were used to investigate methane (B114726) (CH₄) and hydrogen (H₂) adsorption over a pressure range of 1–100 bar. acs.org These advanced simulations revealed the methane uptake capacity of IRMOF-10 under extreme conditions, a feat hindered when using standard universal force fields (UFF). chemrxiv.org
Thermodynamic properties, such as adsorption isotherms and heats of adsorption, are key outputs of these simulations. umn.edu Computational studies have successfully modeled the adsorption of various gases, including carbon dioxide (CO₂), methane, and hydrogen, providing good correlation with experimental data. researchgate.netarxiv.orgaip.org
Table 1: Simulated Methane (CH₄) Adsorption in Biphenyldicarboxylate-Containing MOF
| MOF | Simulation Method | Temperature (K) | Pressure (bar) | Simulated Uptake (wt%) |
|---|---|---|---|---|
| IRMOF-10 | HDNNP-driven GCMC/MD | 300 | 100 | 53.59 |
Data sourced from a computational study on isoreticular metal-organic frameworks. chemrxiv.org
Influence of Chemical Potential on Ligand Grafting
Post-synthetic modification (PSM) is a key strategy for introducing new functional groups into existing MOF structures, thereby tuning their chemical and physical properties. mdpi.comresearchgate.netacs.org This process, which includes the "grafting" of new molecules onto the parent framework, allows for the creation of materials that might not be accessible through direct synthesis. mdpi.comacs.org The feasibility and outcome of these modifications are governed by thermodynamic principles, where chemical potential plays a critical role.
Computational modeling is an essential tool for guiding experimental efforts in PSM. acs.org Theoretical studies can predict the impact of functionalization on a MOF's properties, such as its affinity for certain gases or its stability. nih.gov For example, DFT calculations have been used to comprehensively study the effect of substituting linker molecules with various electron-donating and electron-withdrawing groups. nih.gov Such studies calculate adsorption energies and analyze electronic structures to provide a rationale for which functionalization strategy will yield the strongest affinity for a specific application. nih.gov
While direct computational studies plotting ligand grafting efficiency as a function of chemical potential are not common, the underlying concept is addressed by modeling the thermodynamics of the modification reactions. acs.orgacs.org The reaction conditions, which inherently set the chemical potentials of the reactants, critically influence the outcome. acs.org Computational investigations can assess whether a proposed modification is thermodynamically favorable and how it might alter the structure and porosity of the framework. For instance, simulations have shown that different PSM approaches (e.g., chemical vs. thermal routes) can lead to vastly different results; one method may preserve the MOF's internal structure while another may cause reactions within the pores that decrease permeability. acs.org By modeling the reaction pathways and energetics, computational chemistry helps in understanding how to control the degree and location of ligand grafting to achieve desired functionalities. mdpi.comacs.org
Inclusion Compounds and Their Stability
Inclusion compounds are host-guest complexes where a "guest" molecule is encapsulated within the cavity of a "host" molecule. The biphenyl moiety, a core component of this compound, can act as a guest in various host systems due to its size and aromatic nature. nih.gov Theoretical and computational methods are vital for understanding the formation and stability of these supramolecular structures. nih.govresearchgate.net
Density Functional Theory (DFT) is a primary tool for these investigations. nih.govnih.govresearchgate.net DFT calculations are used to optimize the geometry of the host-guest complex and to compute the energies associated with its formation. acs.org Key thermodynamic parameters are calculated to assess the stability of the inclusion complex.
These parameters include:
Interaction Energy (E_int): The energy difference between the complex and the sum of the energies of the isolated host and guest molecules in their optimized geometries. nih.gov
Binding Energy / Gibbs Free Energy of Association (ΔG_a): This value accounts for the energy required to deform the host and guest from their relaxed states to the geometries they adopt within the complex. It provides a more accurate measure of the complex's stability. acs.org
Deformation/Relaxation Energy: The energy penalty associated with the geometric distortion of the host and guest molecules upon complexation. acs.org
Energy decomposition analysis can further break down the interaction energy into physically meaningful components such as electrostatic, polarization, dispersion, and charge-transfer contributions. nih.govnih.gov This analysis reveals the nature of the non-covalent interactions (e.g., CH-π or π-π stacking) that stabilize the complex. nih.gov For example, a DFT study on host-guest complexes involving biphenyl derivatives and a Cd²⁺ guest revealed that the primary stabilizing force was polarization. nih.govresearchgate.net Computational studies have also shown that the choice of solvent can significantly impact the stability and configuration of inclusion complexes. researchgate.net
Table 2: Key Parameters from Theoretical Investigations of Host-Guest Complex Stability
| Calculated Parameter | Description | Computational Method |
|---|---|---|
| Interaction Energy | Measures the strength of the non-covalent interactions between host and guest. | DFT, Energy Decomposition Analysis |
| Gibbs Free Energy of Association | The overall free energy change upon complex formation in solution. | DFT with dispersion correction |
| Deformation Energy | The energy cost to distort the host and guest to fit into the complex geometry. | DFT |
| Stabilization Energy | An indicator of the complex's stability, often correlated with experimental data. | DFT, NBO, QTAIM |
This table summarizes common parameters computed in theoretical studies of inclusion complexes. nih.govnih.govacs.org
Advanced Characterization Methodologies in 2,2 Biphenyldicarboxylate Research
Structural Elucidation Techniques
Structural analysis is fundamental to correlating the chemical composition of 2,2'-biphenyldicarboxylate-based materials with their observed properties. X-ray diffraction techniques are paramount in providing precise spatial arrangements of atoms in both single crystals and bulk materials.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures
In the realm of supramolecular chemistry, SCXRD is indispensable for characterizing the intricate networks formed through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net Research on binuclear supramolecular complexes based on the biphenyl-2,2'-dicarboxylic acid ligand has demonstrated the critical role of these interactions in the construction of extended 3-D networks. researchgate.net The analysis of crystal packing provides insights into how individual molecules assemble into larger, ordered structures. researchgate.netmdpi.com
Key Crystallographic Data for Metal Complexes with Biphenyl-dicarboxylate Ligands:
| Compound | Formula | Crystal System | Space Group | Ref. |
| [Co₂(μ₂-H₂L₁)₂(phen)₂(H₂O)₄] | C₂₆H₂₀CoN₂O₈ | - | - | acs.org |
| [Mn₂(μ₄-H₂L₁)₂(phen)₂]n·4nH₂O | - | - | - | acs.org |
| [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n | - | - | - | acs.org |
| [Cd(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n | - | - | - | acs.org |
| [Zn₂(BPDC)₃(DMF)₂]·4DMF (M=Co) | C₆₀H₆₆CoN₆O₁₈Zn₂ | Monoclinic | P2(1)/n | nih.gov |
| [Zn₂(BPDC)₃(DMF)₂]·4DMF (M=Ni) | C₆₀H₆₆N₆NiO₁₈Zn₂ | Monoclinic | P2(1)/n | nih.gov |
| [Zn₂(BPDC)₃(DMF)₂]·4DMF (M=Cd) | C₆₀H₆₆CdN₆O₁₈Zn₂ | Monoclinic | P2(1)/n | nih.gov |
| Note: H₄L₁ represents a biphenyl-dicarboxylate linker. BPDC stands for 4,4'-biphenyldicarboxylate (B8443884). |
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the structural features, bonding, and electronic properties of this compound and its derivatives in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹³Cd) for Structural Confirmation and Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.netupi.edu ¹H and ¹³C NMR are routinely used to confirm the organic framework of this compound and its functionalized derivatives. rsc.orgrsc.org The chemical shifts (δ), signal multiplicity, and integration values in a ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. researchgate.netlibretexts.org Similarly, ¹³C NMR provides a direct map of the carbon skeleton. bhu.ac.in
In coordination chemistry, NMR is used to verify the successful synthesis of ligands and to study the behavior of complexes in solution. rsc.org For instance, the ¹H and ¹³C NMR spectra of rare-earth metal complexes with this compound have been used for structural characterization. rsc.orgresearchgate.net Furthermore, specialized NMR techniques, such as ¹¹³Cd NMR, can provide direct insight into the coordination environment of specific metal ions in complexes.
Representative NMR Data for Biphenyl-dicarboxylate Derivatives:
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Ref. |
| 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylate | ¹H | 7.45 (d), 7.23 (dd), 7.08 (d), 5.00 (s), 3.83 (s) | DMSO-d₆ | rsc.org |
| 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylate | ¹³C | 167.05, 146.08, 131.28, 130.12, 128.06, 117.66, 116.28, 52.41 | DMSO-d₆ | rsc.org |
| Diethyl biphenyl-4,4'-dicarboxylate | ¹H | 8.123, 7.678, 4.405, 1.418 | CDCl₃ | chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Analysis and Metal-Ligand Bonding
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. libretexts.org In the context of this compound, IR spectroscopy is particularly useful for monitoring the carboxylic acid groups. The characteristic stretching vibration of the C=O bond in the free acid is typically observed around 1685 cm⁻¹. researchgate.net Upon coordination to a metal center, the carboxylate stretching frequencies shift, providing evidence of metal-ligand bond formation. researchgate.net
The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group can offer insights into its coordination mode (e.g., monodentate, bidentate chelating, or bridging). researchgate.net IR spectra of metal complexes with this compound often show broad absorption bands in the 3400-3500 cm⁻¹ region, indicative of the presence of water molecules. researchgate.net
Typical IR Absorption Bands for this compound and its Complexes:
| Functional Group | Wavenumber (cm⁻¹) | Description | Ref. |
| O-H (Carboxylic Acid) | ~3000 | Broad stretching vibration | nih.gov |
| C=O (Carboxylic Acid) | ~1685 | Stretching vibration | researchgate.net |
| Coordinated Carboxylate (asymmetric) | ~1662-1598 | Asymmetric stretching | researchgate.net |
| Coordinated Carboxylate (symmetric) | ~1393-1312 | Symmetric stretching | researchgate.net |
| O-H (Water) | ~3500-3425 | Broad stretching vibration | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For this compound and its derivatives, UV-Vis spectra typically exhibit intense absorption bands corresponding to π-π* transitions within the aromatic biphenyl (B1667301) system. researchgate.net
When this compound is part of a metal complex, the UV-Vis spectrum can also reveal ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, in addition to the intraligand π-π* transitions. researchgate.netlibretexts.org These charge transfer bands are often more intense than the d-d transitions of the metal ion, which can sometimes be obscured. researchgate.netlibretexts.org The absorption properties are crucial for applications such as photocatalysis, where the material's ability to absorb light is a key factor. rsc.org For instance, UV-vis diffuse reflectance spectroscopy has been used to characterize the optical properties of metal-organic frameworks containing biphenyldicarboxylate linkers. nih.gov
Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics and Sensing Response
Photoluminescence and fluorescence spectroscopy are crucial techniques for characterizing the emission properties of materials containing this compound and for evaluating their potential in chemical sensing applications. These methods provide insights into the electronic structure and excited-state dynamics of the compounds.
In the solid state, metal-organic frameworks (MOFs) incorporating biphenyldicarboxylate derivatives have been shown to exhibit enhanced and red-shifted photoluminescence compared to the free ligand. researchgate.net For instance, lanthanide-organic frameworks (LOFs) with the formula [LnL(HCOO)(DMF)]n (where L is 2,2'-dimethoxy-4,4'-biphenyldicarboxylate) demonstrate this behavior. researchgate.net The specific emission characteristics can be tuned by the choice of metal ion and solvent, influencing the potential for applications in areas like lighting and displays.
A significant application of the fluorescence properties of biphenyldicarboxylate-based MOFs is in the detection of various analytes, particularly nitroaromatic explosives. nih.gov The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with the analyte. nih.gov For example, a microporous MOF, [Zn₂(bpdc)₂(bpee)] (where bpdc = 4,4'-biphenyldicarboxylate), has been shown to be effective in the fast and reversible detection of 2,4-dinitrotoluene (B133949) vapor through fluorescence quenching. acs.org The high surface-to-volume ratio and porosity of such MOFs enhance their interaction with gas molecules. nih.gov
The sensitivity and selectivity of these sensors can be remarkable. Some MOFs can detect nitroaromatics and other organic molecules in the vapor phase. nih.gov The response is not limited to quenching; some systems exhibit fluorescence enhancement or a shift in the emission frequency, which can aid in the identification of different analytes. nih.gov The choice of solvent can also influence the fluorescence emission, with the strongest emission for some MOFs being observed in specific solvents like DMF.
Furthermore, the introduction of metal ions like Zn²⁺ into coordination polymers can create Lewis acid sites that enhance the binding of explosives and, consequently, the sensitivity of the fluorescence-based detection. acs.org This has led to the development of sensors capable of detecting a broad class of explosives. acs.org
The stability and recyclability of these materials are also important considerations for practical applications. Some MOFs have demonstrated excellent recyclability as luminescence sensors, maintaining their quenching efficiency over multiple cycles.
Table 1: Fluorescence Sensing Applications of Biphenyldicarboxylate-Based MOFs
| MOF System | Analyte(s) | Sensing Response | Reference |
|---|---|---|---|
| [Zn₂(bpdc)₂(bpee)] | 2,4-dinitrotoluene | Fluorescence quenching | acs.org |
| [Zn₃(bpdc)₃(bpy)]·4DMF·H₂O | Nitroaromatics, Benzene, Toluene (B28343) | Fluorescence quenching/enhancement, Emission shift | nih.gov |
| Carbazole-based oligomer-zinc(II) coordination nanofiber | Nitroaromatics, Aliphatic nitro-organics, Nitramines, Nitro-esters, Black powder | Fluorescence quenching | acs.org |
| [Zn(bpdc)(Cz-3,6-bpy)]·DMF·H₂O | CrO₄²⁻, Cr₂O₇²⁻, MnO₄⁻, Fe³⁺ | Fluorescence quenching | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Lewis Acidity Determination
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. manchester.ac.uk In the context of this compound research, EPR spectroscopy has been utilized as a powerful tool to probe the Lewis acidity of metal-organic frameworks (MOFs). nih.gov
The Lewis acidity of MOFs is a critical factor in their catalytic activity. A method has been developed to quantify the Lewis acidity of MOFs based on the EPR spectrum of MOF-bound superoxide (B77818) (O₂•⁻). nih.gov This technique, along with fluorescence spectroscopy, allows for a quantitative determination of the Lewis acidic character of these materials. nih.gov
Research has shown that the Lewis acidity of MOFs can be significantly enhanced through strategies like ligand perfluorination. nih.gov For example, a MOF constructed with 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid (H₂fBPDC) was found to be substantially more Lewis acidic than its non-fluorinated counterpart. nih.gov This enhanced acidity has been correlated with improved catalytic performance in reactions such as Diels-Alder and arene C-H iodination. nih.gov
EPR has also been employed to monitor structural changes in MOFs, such as pressure-induced amorphization. acs.org By incorporating stable nitroxide radicals as spin probes within the pores of a MOF, the changes in the EPR spectral shape and intensity can be used to quantify the degree of amorphization. acs.org This provides valuable information on the mechanical stability of the framework.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is widely employed in the study of this compound and its coordination compounds to assess their thermal stability and to determine the content of solvent molecules within their crystal structures. wikipedia.orgtorontech.com
The TGA curve provides information about the temperatures at which decomposition or desorption events occur. netzsch.com For instance, in the analysis of metal-organic frameworks (MOFs) synthesized with biphenyldicarboxylate linkers, an initial weight loss observed at lower temperatures is typically attributed to the removal of guest or coordinated solvent molecules, such as water or DMF. researchgate.netresearchgate.net
The thermal stability of a material is often defined by the onset temperature of decomposition. netzsch.com For MOFs based on this compound, the decomposition of the organic linker occurs at higher temperatures, following the removal of solvent molecules. The temperature at which the framework begins to collapse is a critical parameter for determining the material's suitability for various applications, especially those requiring elevated temperatures.
TGA is also instrumental in confirming the composition of synthesized materials. The experimentally observed weight loss percentages for solvent removal and ligand decomposition can be compared with the calculated theoretical values to verify the chemical formula of the compound. researchgate.netacs.org This is particularly useful for complex supramolecular structures and MOFs where the exact number of solvent molecules can be ambiguous from other analytical techniques alone. acs.org
Table 2: TGA Data for Selected Biphenyldicarboxylate-Based Compounds
| Compound | Initial Weight Loss Event | Decomposition Event | Comments | Reference |
|---|---|---|---|---|
| [Cd(dpa)(bpy)(H₂O)]·H₂O | 2.63% loss up to 150 °C (calc. 2.74% for one H₂O) | Decomposition of dpa ligand | dpa = biphenyl-2,2'-dicarboxylic acid | researchgate.net |
| [Dy(dpa)(bpy)(NO₃)(H₂O)]₂(bpy) | - | Combustion of bpy and decomposition of dpa | - | researchgate.net |
| {[Ce₂(H₂O)(bpdc)₃(dmf)₂]·2(dmf)}n | - | - | Used for phase purity confirmation | researchgate.net |
Emerging Research Directions and Future Perspectives for 2,2 Biphenyldicarboxylate
Development of Novel Functionalized 2,2'-Biphenyldicarboxylate Derivatives
The strategic functionalization of the this compound backbone is a cornerstone of future research, enabling the fine-tuning of electronic properties, pore environments, and material functionalities. By introducing specific chemical groups onto the biphenyl (B1667301) rings, researchers can imbue the resulting frameworks with new capabilities that go far beyond the properties of the parent structure.
Research has demonstrated the synthesis of derivatives such as 2,2′-dimethoxy- and 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid. acs.orgrsc.orgrsc.org The methoxy (B1213986) groups can act as space-filling moieties or participate in coordination, influencing the resulting framework's topology and thermal stability. rsc.org Another significant area is the introduction of fluorine-containing groups. For example, 2,2'-bis(trifluoromethyl)-4,4'-biphenyldicarboxylic acid has been synthesized and used to create polymers with enhanced organo-solubility and oxidative stability, properties attributed to the steric and electronic effects of the trifluoromethyl groups. sc.edubenicewiczgroup.comlookchem.com
Furthermore, incorporating nitrogen-containing functionalities opens up avenues for post-synthetic modification (PSM). Ligands such as 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid and 2,2′-bipyridine-5,5′-dicarboxylic acid have been developed. iaea.org The amino and bipyridyl groups provide secondary coordination sites that can be used to graft additional metal complexes or functional molecules after the initial framework has been constructed, creating multifunctional materials. iaea.orgwiley.com The synthesis of nitro-, amino-, azido-, and ethynyl-functionalized biphenyldicarboxylic acids highlights the broad scope of chemical handles that can be installed for subsequent chemical transformations. rsc.org
| Functionalized Derivative | Functional Group(s) | Purpose/Application | References |
|---|---|---|---|
| 2,2′-Dimethoxy-4,4′-biphenyldicarboxylic acid | -OCH₃ | Altering framework topology, space-filling effects | acs.orgrsc.org |
| 2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acid | -OCH₃ | Creation of large porous channels for catalysis | researchgate.net |
| 2,2'-Bis(trifluoromethyl)-4,4'-biphenyldicarboxylic acid | -CF₃ | Improving solubility and oxidative stability of polymers for fuel cells | sc.edubenicewiczgroup.com |
| 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | -NH₂ | Enabling post-synthetic modification, creating specific binding sites | |
| 2,2′-Bipyridine-5,5′-dicarboxylic acid | Bipyridyl unit | Anchoring secondary metal sites for catalysis and hybrid systems | rsc.orgiaea.orgrsc.org |
| 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | -NO₂ | Precursor for amino-functionalized linkers, modifying electronic properties | rsc.org |
Exploration of New Metal Centers and Heterometallic Systems in MOF/CP Synthesis
Moving beyond common transition metals, researchers are exploring a wider range of the periodic table to construct novel frameworks with this compound and its derivatives. The choice of the metal node is critical as it dictates the coordination geometry, cluster size, and the ultimate properties (e.g., magnetic, catalytic, luminescent) of the material. A particularly vibrant area of research is the synthesis of heterometallic frameworks, where two or more different metal ions are integrated into a single, ordered structure.
This approach can lead to materials with synergistic properties that are not accessible in homometallic systems. For instance, a series of 3d-4f heterometallic MOFs have been successfully synthesized using 2,2′-bipyridine-3,3′-dicarboxylic acid with Cu(II) and various lanthanide(III) ions (Ln = La, Pr, Nd, Sm, Eu, Gd, Tb, Dy). acs.org These materials exhibit fascinating and complex topologies that change depending on the radius of the specific lanthanide ion used. acs.org Similarly, Ag(I)-Ln(III) heterometallic frameworks have been constructed with the same ligand, yielding highly thermostable 3D structures with interesting photoluminescent properties. figshare.com
Other work has focused on combining different transition metals. Novel MOFs containing heterotrinuclear [Zn₂M] (M = Co, Ni, Cd) clusters have been prepared, demonstrating the feasibility of creating precisely defined multimetallic nodes. nih.gov The use of 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid has yielded a unique acentric framework containing both sodium and cadmium ions, which are integrated into a 1D inorganic chain within the MOF structure. rsc.org The development of heterometallic annular tetranuclear clusters, such as [Y₂Cd₂] and [Y₂In₂], further showcases the sophisticated control that can be achieved in creating complex secondary building units (SBUs). acs.org
| Metal System | Ligand Used | Resulting System/Property | References |
|---|---|---|---|
| Mn(II), Ni(II), Cu(II) | 2,2′-Dimethoxy-4,4′-biphenyldicarboxylic acid | Homometallic MOFs with varying dimensionality and topology | rsc.org |
| Na(I) / Cd(II) | 2,2′-Dimethoxy-4,4′-biphenyldicarboxylic acid | Hetero-interpenetrated framework with inorganic Na/Cd chains | rsc.org |
| Cu(II) / Ln(III) (La, Pr, Nd, etc.) | 2,2′-Bipyridine-3,3′-dicarboxylic acid | 3d-4f heterometallic MOFs with novel topologies and magnetic properties | acs.org |
| Ag(I) / Ln(III) (Eu, Tb, Sm, etc.) | 2,2′-Bipyridine-3,3′-dicarboxylic acid | 3D heterometallic frameworks with high thermal stability and photoluminescence | figshare.com |
| Co(II) / Ln(III) | 2,2′-Bipyridine-3,3′-dicarboxylic acid | Isostructural lanthanide-cobalt heterometallic MOFs | researchgate.net |
| Y(III) / Cd(II) and Y(III) / In(III) | 1,3,5-Tris(4-carboxyphenyl)benzene (illustrative of strategy) | Isostructural MOFs with novel heterometallic annular tetranuclear clusters | acs.org |
Advanced MOF Architectures: From Crystalline to Amorphous Forms, and Hierarchical Porosity
While the field of MOFs has traditionally focused on crystalline materials, there is a growing interest in exploring non-crystalline or amorphous MOFs. wikipedia.org These materials lack long-range periodic order but retain the local coordination environment of their crystalline counterparts, potentially offering unique processing advantages and isotropic properties. wikipedia.org Amorphous MOFs can be obtained through methods like melt-quenching or structural collapse of crystalline parents, but direct synthesis routes are also being developed. nih.gov A recent flame aerosol synthesis method has shown promise in producing both nano-crystalline and amorphous MOFs, including an amorphous version of UiO-66-NH₂, by leveraging rapid, non-equilibrium kinetics. nih.gov This approach opens the door for creating amorphous frameworks from biphenyldicarboxylate linkers.
Another major frontier is the development of hierarchical MOFs. acs.org This concept encompasses several levels of organization:
Porous Hierarchy: Materials containing a combination of micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). This structure is highly advantageous for catalysis and separation, as it facilitates molecular diffusion to active sites located within the micropores. acs.org
Architectural Hierarchy: The assembly of MOF crystallites into larger, ordered superstructures. This involves controlling nucleation and growth to form complex morphologies. acs.org
Compositional Hierarchy: The ordered arrangement of different MOF compositions within a single crystal, such as core-shell or multi-layered structures (MOF-on-MOF). This can be achieved through modular total synthesis, where one MOF is grown on the surface of another. acs.org
These advanced architectures allow for an unprecedented level of control over material properties, combining the advantages of different pore sizes and chemical functionalities within a single, integrated system.
Deeper Understanding of Structure-Property Relationships in this compound-Based Materials
A fundamental goal of ongoing research is to establish clear and predictive relationships between the molecular-level structure of a this compound-based material and its macroscopic properties. This understanding is crucial for the rational design of new materials with specific functions.
Studies have shown how subtle changes in the ligand or metal can have profound effects on the final structure and its performance. For example, using the same 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid ligand, a switch from manganese to nickel as the metal node results in a change from a 3D framework to a 2D network, respectively, demonstrating the critical role of the metal ion's coordination preference. rsc.org The introduction of four methoxy groups in 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid forces a significant twist between the two phenyl rings, leading to the formation of large, open channels that result in high porosity and catalytic activity. researchgate.net
Functional groups on the ligand also directly impact properties. The use of a fluorine-containing monomer, 2,2'-bis(trifluoromethyl)-4,4'-biphenyldicarboxylic acid, in polybenzimidazole (PBI) synthesis leads to improved solubility and oxidative stability, which are critical for fuel cell applications. sc.edu In another example, the electron-withdrawing nature of nitro groups on a biphenyl dicarboxylate ligand was found to weaken metal-ligand bonds, affecting the thermal stability of the resulting MOF compared to its amino-functionalized counterpart. The relationship between structure and function is also evident in heterometallic systems; in a series of Cu(II)-Ln(III) MOFs, the specific framework topology that forms is directly dependent on the ionic radius of the chosen lanthanide metal. acs.org
Integration of this compound Materials into Multi-Functional Hybrid Systems
To move from laboratory curiosities to real-world technologies, this compound-based materials must be integrated into larger, functional systems. A key strategy for achieving this is the creation of hybrid materials where the MOF or CP is combined with other components to generate synergistic or multifunctional properties.
Post-synthetic modification (PSM) is a powerful tool in this endeavor. wiley.com For example, a MOF can be built using a ligand like 2,2′-bipyridine-5,5′-dicarboxylate, which contains available chelating sites. rsc.orgrsc.org In a subsequent step, a second metal ion or complex can be introduced, which coordinates to these bipyridine sites. This has been used to install catalytically active metal sites (e.g., Cu²⁺, Ni²⁺) into a stable Zr-based UiO-67 framework for applications like H₂S removal or photocatalysis. iaea.orgwiley.com Similarly, palladium complexes have been incorporated into a Zr-MOF based on the same bipyridine dicarboxylate ligand for use in carbonylative Sonogashira coupling reactions. encyclopedia.pub
Beyond PSM, hybrid systems can be formed by creating composites. Hybrid MOF composites, such as Co(L)/RGO and Cd(L)/RGO (where L is an organic linker and RGO is reduced graphene oxide), have been investigated as anode materials for sodium-ion batteries. nih.gov The ultimate goal is the integration of these materials into functional devices. Research is exploring the use of MOFs in microelectronic devices as low-k dielectric materials and in sensors. nih.gov The ability to fabricate MOFs as thin films is a critical step toward their integration into such devices. acs.org
Computational-Guided Design and Discovery of Next-Generation Materials
As the complexity of target materials increases, trial-and-error synthesis becomes increasingly inefficient. Computational modeling, particularly using methods like Density Functional Theory (DFT), has emerged as an indispensable tool for accelerating the discovery and design of next-generation materials based on this compound. nih.gov
Computational methods serve several key purposes:
Prediction of Structures and Stability: Machine learning and computational models can predict the stability of hypothetical MOF structures before they are synthesized. mit.edu This allows researchers to screen vast virtual libraries and focus experimental efforts on the most promising candidates. DFT calculations can also predict the electronic effects of different functional groups on framework stability and metal-ligand bond strength.
Understanding Reaction Mechanisms: Modeling can elucidate the energetics and pathways of chemical reactions occurring within a MOF's pores. This is vital for designing better catalysts, for example, by calculating the binding energies of reactants and intermediates at active sites. frontiersin.org
Rationalizing Experimental Observations: Computational tools can help interpret complex experimental data. For instance, the program TOPOS is used to analyze and classify the intricate network topologies of new MOFs. acs.org DFT has also been used to optimize crystal structures determined from powder X-ray diffraction data, providing more accurate atomic-level models. acs.org
Guiding Synthesis: Simulations can help devise strategies to overcome synthetic challenges. For example, computational studies can be used to select solvents or modulators that might prevent undesirable outcomes like framework interpenetration.
By combining computational screening and prediction with targeted experimental synthesis, researchers can navigate the vast chemical space of this compound-based materials more effectively, leading to the rational design of materials with precisely engineered properties. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can 2,2'-biphenyldicarboxylate (BPDC) be synthesized and incorporated into metal-organic frameworks (MOFs)?
- Methodological Answer : BPDC-based MOFs are typically synthesized via hydrothermal or solvothermal methods. For example, zirconium-based UiO-66-BPDC is prepared by combining ZrCl₄ with BPDC in a solvent like DMF or water at 120°C for 24 hours . Key parameters include molar ratios (e.g., BPDC:Zr = 0.9–1.0), pH, and reaction time. Post-synthetic activation (e.g., solvent exchange with acetone) ensures framework stability by removing unreacted ligands . Characterization involves PXRD for crystallinity, BET for surface area, and FTIR for ligand coordination.
Q. What are the primary pharmacological evaluation methods for BPDC derivatives like DDB (bifendate) in hepatoprotective studies?
- Methodological Answer : In vitro assays include measuring ALT reduction in CCl₄-injured hepatocytes using colorimetric kits. In vivo models involve administering DDB (50–200 mg/kg) to rodents with CCl₄-induced liver damage, followed by serum ALT/AST analysis . Confounding factors like "Condition Rebound" (enzyme re-elevation post-treatment) require longitudinal monitoring of enzyme levels and histopathological validation.
Q. How is the crystal structure of BPDC coordination polymers determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, Pb-BPDC-phen complexes are analyzed with monoclinic symmetry (space group P2₁/c), revealing biphenyl "girders" bridging metal nodes . Thermal stability is assessed via TGA, showing decomposition thresholds (e.g., ~300°C for lanthanide-BPDC MOFs) .
Advanced Research Questions
Q. How can computational modeling predict the stability and gas adsorption properties of BPDC-based MOFs?
- Methodological Answer : Density Functional Theory (DFT) calculates binding energies between BPDC and metal clusters (e.g., Zr₆O₄(OH)₄), while Grand Canonical Monte Carlo (GCMC) simulations predict gas uptake (e.g., CO₂ at 298 K). For UiO-67-BPDC, simulations reveal a surface area of ~3,000 m²/g, correlating with experimental BET data . Machine learning models can further optimize linker-metal combinations for targeted porosity.
Q. What strategies mitigate structural collapse in BPDC-MOFs during solvent activation?
- Methodological Answer : Solvent polarity and framework flexibility dictate stability. For IRMOF-10 (BPDC-Zn₄O), polar aprotic solvents (DMF) preserve porosity, while protic solvents (water) induce collapse. A stepwise activation protocol—replacing DMF with acetone, then vacuum-drying—reduces capillary forces . High-pressure XRD (up to 5.5 GPa) confirms mechanical resilience in BPDC-MOFs due to rigid biphenyl linkers .
Q. How do BPDC copolymers enhance material properties like UV shielding and thermal stability?
- Methodological Answer : Copolymerizing BPDC with thiophenedicarboxylate (e.g., PBTFB40) increases glass transition temperature (Tg) from 85°C to 120°C. UV-Vis spectroscopy shows >90% UVB blocking due to aromatic conjugation. Tensile strength (25.8 MPa) and Young’s modulus (1,166 MPa) are validated via dynamic mechanical analysis (DMA) .
Key Considerations for Researchers
- Contradictions : While BPDC-MOFs exhibit high surface areas (>2,000 m²/g), some studies report reduced porosity in aqueous environments . Validate stability under application-specific conditions.
- Advanced Tools : Use synchrotron XRD for high-resolution structural insights and in situ FTIR to monitor ligand-metal bonding during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
